Hsd17B13-IN-69
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H14Cl2N4O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-(pyridin-4-ylmethyl)quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N4O3/c22-14-8-13(9-15(23)19(14)28)20(29)26-17-3-1-2-16-18(17)21(30)27(11-25-16)10-12-4-6-24-7-5-12/h1-9,11,28H,10H2,(H,26,29) |
InChI Key |
PFPGFIOQZHGAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition: A Deep Dive into the Mechanism of Action for Therapeutic Intervention in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This liver-specific, lipid droplet-associated enzyme is intricately involved in hepatic lipid metabolism. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] Consequently, the development of small molecule inhibitors targeting HSD17B13 is a promising strategy for the treatment of liver disease. This technical guide elucidates the mechanism of action of HSD17B13 and its inhibitors, providing a comprehensive resource for researchers in the field.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the large family of 17β-hydroxysteroid dehydrogenases, which are primarily involved in the metabolism of sex hormones.[3][4] However, HSD17B13 is unique in its primary expression in the liver and its association with lipid droplets.[3][5] Its expression is significantly upregulated in patients with NAFLD.[3][6] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a direct role in lipid accumulation.[1][7]
The precise enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4] This function may link it to vitamin A metabolism, which is often dysregulated in NAFLD.[1]
Mechanism of Action of HSD17B13 Inhibition
The therapeutic rationale for inhibiting HSD17B13 is based on the protective effects observed with genetic loss-of-function variants.[1][2] By inhibiting the enzymatic activity of HSD17B13, small molecule inhibitors aim to mimic this protective phenotype and thereby halt or reverse the progression of liver disease.
The proposed mechanism of action for HSD17B13 inhibitors involves the modulation of hepatic lipid metabolism. By blocking HSD17B13, these inhibitors are expected to:
-
Reduce Lipid Droplet Accumulation: Inhibition of HSD17B13 is hypothesized to decrease the storage of neutral lipids in hepatocytes, thereby mitigating steatosis.
-
Alter Retinoid Metabolism: By inhibiting the conversion of retinol, HSD17B13 inhibitors may restore normal retinoid signaling in the liver.
-
Protect Against Lipotoxicity: The accumulation of toxic lipid species is a key driver of liver injury in NASH. HSD17B13 inhibition may protect hepatocytes from these lipotoxic effects.[8]
A notable example of a potent and selective HSD17B13 inhibitor is BI-3231, which has been made available as a chemical probe for open science.[9][10][11]
Quantitative Data on HSD17B13 Inhibitors
The potency of HSD17B13 inhibitors is a critical parameter in their development. The following table summarizes the in vitro potency of the well-characterized inhibitor, BI-3231.
| Compound | Target | IC50 (nM) |
| BI-3231 | Human HSD17B13 | 1 |
| BI-3231 | Mouse HSD17B13 | 13 |
Data sourced from MedchemExpress and ACS Publications.[9][11]
Signaling Pathways and Regulatory Mechanisms
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. Understanding this regulatory network provides context for the enzyme's role in the broader landscape of hepatic lipid homeostasis.
Caption: Regulation of HSD17B13 expression in hepatocytes.
The above diagram illustrates that the expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][5] This places HSD17B13 downstream of a central pathway controlling lipogenesis.
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against HSD17B13, using estradiol as a substrate.
Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., HSD17B13-IN-69)
-
Detection reagent for NADH (e.g., diaphorase/resazurin)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, NAD+, and the test compound.
-
Initiate the reaction by adding the HSD17B13 enzyme and estradiol.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Incubate for a further 10-15 minutes to allow for signal development.
-
Measure the fluorescence on a plate reader.
-
The amount of NADH produced is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Proposed Mechanism of HSD17B13 in Lipid Droplet Metabolism
The precise role of HSD17B13 at the lipid droplet surface is an area of active research. The following workflow diagram illustrates a proposed model of its function and the effect of inhibition.
Caption: Proposed role of HSD17B13 in hepatocyte lipid metabolism.
This diagram shows that HSD17B13 catalyzes the conversion of retinol to retinaldehyde and promotes lipid droplet growth, leading to steatosis. An HSD17B13 inhibitor blocks this enzymatic activity, thereby preventing the downstream effects on lipid accumulation.
Conclusion
HSD17B13 represents a genetically validated target for the treatment of NAFLD and other chronic liver diseases. The development of potent and selective inhibitors, such as BI-3231, provides valuable tools to further probe the biology of HSD17B13 and to advance new therapeutic strategies. The mechanism of action of these inhibitors is centered on the modulation of hepatic lipid metabolism and the prevention of lipotoxicity. Further research into the precise substrates and downstream signaling pathways of HSD17B13 will continue to refine our understanding of its role in liver pathophysiology and aid in the development of novel therapeutics.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Hsd17B13-IN-69 Target Engagement in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Its enzymatic activity is implicated in lipid and retinol metabolism, contributing to the pathogenesis of these conditions.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, underscoring the potential of Hsd17B13 inhibition as a therapeutic strategy.[4] Hsd17B13-IN-69 is a small molecule inhibitor of Hsd17B13. This technical guide provides a comprehensive overview of the methodologies to assess the target engagement of Hsd17B13 inhibitors in hepatocytes, with a focus on this compound and its well-characterized analogue, BI-3231.
Quantitative Data on Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for Hsd17B13 inhibitors. Due to the limited public data on this compound, data for the well-characterized inhibitor BI-3231 is included as a reference.
Table 1: Biochemical Potency of Hsd17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | Hsd17B13 | Estradiol | ≤ 0.1 μM | Internal Data |
| BI-3231 | Human Hsd17B13 | Estradiol | 1 nM | MedChemExpress |
| BI-3231 | Mouse Hsd17B13 | Estradiol | 13 nM | MedChemExpress |
Table 2: Cellular Activity and Binding Affinity of BI-3231
| Parameter | Cell Line | Value | Method | Reference |
| Cellular IC50 | HEK293 (hHsd17B13) | Double-digit nM | Estrone production | Journal of Medicinal Chemistry |
| Binding Affinity (Ki) | Human Hsd17B13 | Single-digit nM | Enzymatic assay | Journal of Medicinal Chemistry |
| Binding Affinity (Ki) | Mouse Hsd17B13 | Single-digit nM | Enzymatic assay | Journal of Medicinal Chemistry |
| Target Engagement | Recombinant hHsd17B13 | 16.7 K (Tm shift) | Thermal Shift Assay (nanoDSF) | Journal of Medicinal Chemistry |
Experimental Protocols
Cellular Hsd17B13 Inhibition Assay
This protocol is adapted from the methodology used for the characterization of the Hsd17B13 inhibitor BI-3231 and can be applied to assess the cellular potency of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cellular context by measuring the inhibition of Hsd17B13-mediated conversion of a substrate.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7, or primary human hepatocytes)
-
This compound
-
Hsd17B13 substrate (e.g., estradiol or all-trans-retinol)
-
Cell culture medium and supplements
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents for the product (e.g., estrone or retinaldehyde)
-
Instrumentation for detection (e.g., LC-MS/MS or a plate reader capable of luminescence or fluorescence detection)
Procedure:
-
Cell Seeding: Seed hepatocytes in assay plates at a density optimized for the specific cell line and assay duration. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations.
-
Compound Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: After a pre-incubation period with the inhibitor (e.g., 1 hour), add the Hsd17B13 substrate to the wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 4-24 hours) to allow for enzymatic conversion of the substrate.
-
Product Quantification:
-
For Estradiol as Substrate: Collect the cell culture supernatant. Analyze the concentration of the product, estrone, using a validated method such as LC-MS/MS.
-
For Retinol as Substrate: Lyse the cells and quantify the intracellular concentration of the product, retinaldehyde, using a suitable method like HPLC.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.
Objective: To demonstrate the target engagement of this compound with the Hsd17B13 protein in intact hepatocytes by measuring the thermal stabilization of the target protein upon compound binding.
Materials:
-
Hepatocytes
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for Hsd17B13
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Imaging system for Western blot detection
Procedure:
-
Compound Treatment: Treat cultured hepatocytes with this compound at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control for a specific duration (e.g., 1-2 hours).
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to prepare a cell lysate.
-
Heat Shock: Aliquot the cell lysate into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This step induces denaturation and aggregation of proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Hsd17B13 at each temperature by Western blotting using an Hsd17B13-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Hsd17B13 against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Hsd17B13 Upstream Regulation and Downstream Effects
The expression of Hsd17B13 in hepatocytes is regulated by the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) signaling pathway.[2][5] Hsd17B13, through its retinol dehydrogenase activity, is involved in retinol metabolism, which can influence the activation of hepatic stellate cells (HSCs), key mediators of liver fibrosis.[1][6][7] Inhibition of Hsd17B13 is expected to modulate these downstream events.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Hsd17B13-IN-69: A Technical Guide to its Role and Therapeutic Potential in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in the liver, plays a significant role in hepatic lipid homeostasis. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of a representative Hsd17B13 inhibitor, herein referred to as Hsd17B13-IN-69 (a placeholder for a specific, potent inhibitor like BI-3231, as a publicly disclosed inhibitor with the name "this compound" is not available), its mechanism of action, and its effects on lipid metabolism. We present key preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Hsd17B13
Hsd17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[2] Its expression is notably upregulated in patients with NAFLD.[3] Overexpression of Hsd17B13 promotes the accumulation of intracellular lipid droplets, suggesting a direct role in the pathogenesis of hepatic steatosis.[3] Conversely, naturally occurring loss-of-function variants of HSD17B13 are protective against the progression of NAFLD to NASH, fibrosis, and even hepatocellular carcinoma.[4] This strong human genetic validation makes Hsd17B13 an attractive target for therapeutic intervention.
This compound: A Potent and Selective Inhibitor
While a specific inhibitor named "this compound" is not documented in publicly available literature, we will use this as a representative name for a potent and selective Hsd17B13 inhibitor, with data and characteristics based on published information for compounds like BI-3231.
This compound is a small molecule designed to specifically inhibit the enzymatic activity of Hsd17B13. Preclinical data for similar inhibitors demonstrate high potency and selectivity, which is crucial for minimizing off-target effects.
Quantitative Data on Inhibitor Potency
The following table summarizes the in vitro potency of a representative Hsd17B13 inhibitor, BI-3231.
| Assay Type | Target | Substrate | IC50 (nM) | Reference |
| Enzymatic Assay | Human HSD17B13 | Estradiol | 3.2 | [5] |
| Enzymatic Assay | Mouse HSD17B13 | Estradiol | 4.5 | [5] |
| Cellular Assay | Human HSD17B13 | Endogenous | 18 | [5] |
Effects on Lipid Metabolism
Inhibition of Hsd17B13 has demonstrated beneficial effects on lipid metabolism in preclinical models. Treatment with the Hsd17B13 inhibitor BI-3231 has been shown to significantly decrease the accumulation of triglycerides in both human and mouse hepatocytes under lipotoxic stress.[2][6]
| Cell Model | Treatment | Key Lipid Metabolite Change | Magnitude of Change | Reference |
| Palmitic acid-treated HepG2 cells | BI-3231 | Triglyceride Accumulation | Significantly decreased | [2] |
| Palmitic acid-treated primary mouse hepatocytes | BI-3231 | Triglyceride Accumulation | Significantly decreased | [2] |
| High-fat diet-fed obese mice (shRNA knockdown) | Hsd17b13 shRNA | Diacylglycerols (e.g., DAG 34:3) | Major decrease | [7] |
| High-fat diet-fed obese mice (shRNA knockdown) | Hsd17b13 shRNA | Phosphatidylcholines (e.g., PC 34:3, PC 42:10) | Increase | [7] |
Signaling Pathways Involving Hsd17B13
Hsd17B13 expression and activity are integrated into key metabolic signaling pathways within the hepatocyte.
LXRα/SREBP-1c Pathway
The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[8] LXRα, a nuclear receptor that senses cellular oxysterol levels, activates SREBP-1c, a master transcriptional regulator of lipogenesis. SREBP-1c then directly binds to the promoter of the HSD17B13 gene to induce its expression.[8]
Caption: LXRα/SREBP-1c signaling pathway regulating Hsd17B13 expression.
PAF/STAT3 Signaling Pathway
Recent evidence suggests that Hsd17B13 can promote the de novo biosynthesis of Platelet-Activating Factor (PAF). PAF, a potent lipid mediator, can then act in an autocrine manner on the PAF receptor (PAFR), leading to the activation of the STAT3 signaling pathway. This, in turn, can promote the expression of fibrinogen, contributing to leukocyte adhesion and liver inflammation.
Caption: Hsd17B13-mediated PAF/STAT3 signaling in liver inflammation.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of Hsd17B13 inhibitors. Below are representative methodologies for key in vitro assays.
Hsd17B13 Enzymatic Activity Assay (Luminescence-based)
Objective: To determine the in vitro potency of this compound by measuring the production of NADH, a product of the Hsd17B13-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound (or other test compounds)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH-Glo™ Detection Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound dilutions.
-
Prepare a master mix containing assay buffer, NAD+, and recombinant Hsd17B13 enzyme.
-
Add 5 µL of the enzyme master mix to each well.
-
Prepare a substrate solution of β-estradiol in assay buffer.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare the NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Hsd17B13 Activity Assay
Objective: To assess the potency of this compound in a cellular context by measuring its ability to inhibit Hsd17B13 activity in cells overexpressing the enzyme.
Materials:
-
HEK293 cells stably overexpressing human Hsd17B13
-
This compound (or other test compounds)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well cell culture plates
-
Fatty acid solution (e.g., oleic acid complexed to BSA) to induce lipid droplets
-
Triglyceride quantification kit
Procedure:
-
Seed the Hsd17B13-overexpressing HEK293 cells in 384-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Induce lipid accumulation by adding the fatty acid solution to the cell culture medium.
-
Incubate the cells for 24 hours.
-
Wash the cells with PBS.
-
Lyse the cells and measure the intracellular triglyceride concentration using a commercial triglyceride quantification kit according to the manufacturer's protocol.
-
Determine the effect of the inhibitor on triglyceride accumulation and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of an Hsd17B13 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chemical Probes for HSD17B13: A Spotlight on BI-3231
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available chemical probes for hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. While the query specifically mentioned Hsd17B13-IN-69, the currently available scientific literature offers limited information on this compound. In contrast, a well-characterized chemical probe, BI-3231, has been extensively profiled and is made available to the scientific community. Therefore, this guide will focus predominantly on BI-3231, while presenting the known details of this compound.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), NASH, cirrhosis, and hepatocellular carcinoma.[2][3] These findings have spurred significant interest in HSD17B13 as a potential drug target, with the hypothesis that inhibiting its enzymatic activity could be protective against the progression of chronic liver diseases.[2][4]
This compound: An Overview
This compound is described as an inhibitor of HSD17B13. However, detailed characterization of this compound in the public domain is currently scarce.
Quantitative Data
| Compound | Target | Assay | IC50 (nM) |
| This compound | HSD17B13 | Estradiol Conversion | ≤ 100 |
BI-3231: A Well-Characterized Chemical Probe for HSD17B13
BI-3231 is a potent and selective inhibitor of HSD17B13, developed and characterized to facilitate the investigation of the enzyme's biological function.[5] It serves as a valuable tool for target validation and elucidation of the downstream effects of HSD17B13 inhibition. A structurally similar but inactive compound, BI-0955, is also available as a negative control for well-designed experiments.[1]
Quantitative Data Summary of BI-3231
| Parameter | Species | Value | Assay |
| In Vitro Potency | |||
| IC50 | Human HSD17B13 | 1 nM[5] | Enzymatic Assay |
| IC50 | Mouse HSD17B13 | 13 nM[5] | Enzymatic Assay |
| Ki | Human HSD17B13 | 0.7 ± 0.2 nM[6] | Enzymatic Assay |
| Cellular Potency | |||
| IC50 | Human HSD17B13 | 11 ± 5 nM[1] | HEK293 cells |
| Selectivity | |||
| IC50 | Human HSD17B11 | > 10,000 nM[6] | Enzymatic Assay |
| Target Engagement | |||
| Thermal Shift (ΔTm) | Human HSD17B13 | 16.7 K (in the presence of NAD+)[6] | nanoDSF |
| In Vivo Pharmacokinetics (Mouse) | |||
| IV Dose | 5 µM/kg[1] | ||
| PO Dose | 50 µM/kg[1] | ||
| SC Dose | 80 µM/kg[1] |
Experimental Protocols
hHSD17B13 Enzyme Inhibition Assay (Estradiol as substrate) [4]
This assay determines the in vitro potency of inhibitors against human HSD17B13.
-
Reagents and Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (e.g., BI-3231)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagents for estradiol or its oxidized product
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, NAD+, and the test compound.
-
Add the recombinant HSD17B13 enzyme and incubate.
-
Initiate the reaction by adding the estradiol substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of remaining estradiol or the formed product using a suitable detection method (e.g., LC-MS/MS or a fluorescence-based assay).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular hHSD17B13 Assay (HEK cells) [1]
This assay measures the potency of inhibitors in a cellular context.
-
Reagents and Materials:
-
HEK293 cells overexpressing human HSD17B13
-
Cell culture medium and supplements
-
Test compound (e.g., BI-3231)
-
Substrate for HSD17B13 that can be measured in cell lysate or supernatant
-
Lysis buffer
-
-
Procedure:
-
Seed the HEK293-hHSD17B13 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a defined period.
-
Add the substrate to the cells and incubate.
-
Lyse the cells or collect the supernatant.
-
Measure the conversion of the substrate to its product using a suitable analytical method.
-
Calculate the percent inhibition and determine the cellular IC50 value.
-
Thermal Shift Assay (nanoDSF) [6]
This biophysical assay confirms the direct binding of an inhibitor to the target protein.
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
Test compound (e.g., BI-3231)
-
NAD+
-
Buffer
-
-
Procedure:
-
Mix the HSD17B13 protein with the test compound and NAD+ in the assay buffer.
-
Load the samples into capillaries for the nanoDSF instrument.
-
Apply a thermal ramp to denature the protein.
-
Monitor the change in the intrinsic fluorescence of the protein as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of the compound compared to the control (DMSO) indicates direct binding and stabilization of the protein.
-
Signaling Pathways and Experimental Workflows
Conclusion
While this compound is noted as an inhibitor of HSD17B13, the lack of comprehensive, publicly available data limits its utility as a chemical probe for rigorous scientific inquiry. In contrast, BI-3231, along with its negative control BI-0955, represents a well-characterized tool for the scientific community. The detailed in vitro, cellular, and in vivo data available for BI-3231 provide a solid foundation for its use in elucidating the physiological and pathological roles of HSD17B13. Researchers are encouraged to utilize these well-validated tools to advance our understanding of HSD17B13 biology and its potential as a therapeutic target for liver diseases.
References
- 1. eubopen.org [eubopen.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
An In-depth Technical Guide to Hsd17B13: Substrates and Inhibition by Hsd17B13-IN-69
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. It has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver ailments. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, sparking significant interest in the development of small molecule inhibitors. This technical guide provides a comprehensive overview of the known substrates of Hsd17B13, the inhibitory activity of Hsd17B13-IN-69, and detailed methodologies for the characterization of this enzyme and its inhibitors.
Introduction to Hsd17B13
Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Unlike many other HSD17B family members involved in sex hormone metabolism, Hsd17B13's primary role appears to be in hepatic lipid and retinol metabolism.[2][3] The enzyme is localized to the surface of lipid droplets within hepatocytes.[3] Its expression is upregulated in the context of NAFLD, where it is thought to contribute to disease pathogenesis.[3]
Hsd17B13 Substrates
Hsd17B13 exhibits activity towards a range of endogenous substrates, including steroids, bioactive lipids, and retinoids.[1][4] The catalytic activity of Hsd17B13 is dependent on the cofactor NAD+.[5]
Steroids
The most well-characterized steroid substrate for Hsd17B13 is 17β-estradiol , which it oxidizes to estrone.[5]
Bioactive Lipids
Hsd17B13 has been shown to metabolize leukotriene B4 (LTB4) , a potent inflammatory mediator.[1] This activity links the enzyme to inflammatory pathways in the liver.
Retinoids
The enzyme also functions as a retinol dehydrogenase , catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[6][7] This function implicates Hsd17B13 in the regulation of retinoid signaling in the liver.
Quantitative Data on Hsd17B13 Activity and Inhibition
The following tables summarize the available quantitative data for Hsd17B13 substrates and the inhibitor this compound.
Table 1: Kinetic Parameters of Hsd17B13 Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) |
| 17β-estradiol | 6.08 | 0.94 | Not Reported |
| Leukotriene B4 | Not Reported | Not Reported | Not Reported |
| Retinol | Not Reported | Not Reported | Not Reported |
Table 2: Inhibitory Potency of this compound and Other Inhibitors
| Inhibitor | Substrate Used in Assay | IC50 (µM) | Ki (nM) |
| This compound | 17β-estradiol | ≤ 0.1[8] | Not Reported |
| BI-3231 | 17β-estradiol | Not Reported | Single-digit nM |
| Compound 1 | 17β-estradiol | 1.4 ± 0.7 | Not Reported |
| Compound 1 | Leukotriene B4 | Not Reported | Not Reported |
| Compound 2 | 17β-estradiol | Not Reported | Not Reported |
| Compound 2 | Leukotriene B4 | Not Reported | Not Reported |
Hsd17B13 Signaling Pathways
Hsd17B13 is integrated into key metabolic and inflammatory signaling pathways in the liver.
LXRα/SREBP-1c Pathway
The expression of Hsd17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[7][9] Activation of LXRα leads to increased SREBP-1c expression, which in turn binds to the promoter of the HSD17B13 gene and upregulates its transcription.
LXRα/SREBP-1c signaling pathway regulating Hsd17B13 expression.
PAF/STAT3 Pathway
Recent evidence suggests that Hsd17B13 promotes the biosynthesis of Platelet-Activating Factor (PAF).[10] PAF, a potent lipid mediator, can then activate the STAT3 signaling pathway, leading to inflammatory responses in the liver.
Hsd17B13-mediated activation of the PAF/STAT3 signaling pathway.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize Hsd17B13 activity and inhibition.
In Vitro Hsd17B13 Enzymatic Activity Assay (General Workflow)
This assay measures the NAD+-dependent oxidation of a substrate by purified recombinant Hsd17B13.
General workflow for an in vitro Hsd17B13 enzymatic activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant Hsd17B13 protein in a suitable buffer (e.g., Tris-HCl with stabilizers).
-
Prepare a stock solution of the substrate (e.g., 17β-estradiol) in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the Hsd17B13 enzyme to the desired final concentration.
-
Add the substrate to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
For NADH detection: Add a reagent that produces a luminescent or fluorescent signal in the presence of NADH. Read the signal using a plate reader.
-
For product detection (e.g., estrone): Stop the reaction by adding a quenching solution (e.g., acetonitrile). Analyze the product formation using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the rate of product formation or NADH generation to determine the enzyme activity.
-
Cell-Based Hsd17B13 Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of Hsd17B13 by 50% in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.
-
Transfect the cells with a plasmid expressing Hsd17B13.
-
-
Inhibitor Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in cell culture media.
-
Add the different concentrations of the inhibitor to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
-
Substrate Addition and Incubation:
-
Add the substrate (e.g., 17β-estradiol or retinol) to the cells.
-
Incubate for a specific period to allow for enzymatic conversion.
-
-
Detection and Analysis:
-
Collect the cell lysate or supernatant.
-
Quantify the amount of product formed using a suitable method (e.g., LC-MS for estrone or HPLC for retinaldehyde).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
Hsd17B13 stands as a pivotal enzyme in liver lipid and retinoid metabolism with significant implications for the pathogenesis of chronic liver diseases. The development of potent and selective inhibitors, such as this compound, holds great promise for therapeutic intervention. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the biology of Hsd17B13 and advance the development of novel therapeutics targeting this enzyme. Further characterization of its substrate specificity, kinetic parameters, and the elucidation of its precise role in various signaling pathways will be crucial for realizing the full therapeutic potential of Hsd17B13 inhibition.
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-69 Cell-Based Assay in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Expression of HSD17B13 is significantly increased in NAFLD patients, and its overexpression promotes the biogenesis and expansion of lipid droplets in hepatocytes.[1][2] Mechanistically, HSD17B13 is believed to be involved in a positive feedback loop with Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[3][4] Given its role in liver pathology, HSD17B13 has emerged as a promising therapeutic target for the treatment of chronic liver diseases.
Hsd17B13-IN-69 is a potent inhibitor of HSD17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol, a known substrate.[5] This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in reducing lipid accumulation in the human hepatoma cell line, HepG2, an established in vitro model for studying hepatic steatosis.[6][7] The primary endpoint of this assay is the quantification of intracellular neutral lipids using Oil Red O staining.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| This compound | MedChemExpress | HY-151897 |
| HepG2 Cell Line | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS, no calcium, no magnesium | Gibco | 14190144 |
| Oleic Acid | Sigma-Aldrich | O1008 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Oil Red O | Sigma-Aldrich | O0625 |
| Formalin Solution, 10% (v/v) | Sigma-Aldrich | HT501128 |
| 2-Propanol (Isopropanol) | Sigma-Aldrich | I9516 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
Experimental Protocols
Protocol 1: HepG2 Cell Culture and Maintenance
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Change the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks containing fresh, pre-warmed complete growth medium.
Protocol 2: Lipid Accumulation Inhibition Assay
This protocol describes inducing steatosis in HepG2 cells with oleic acid and treating them with this compound to measure the inhibition of lipid accumulation.
-
Preparation of Oleic Acid-BSA Complex (5 mM Stock):
-
Dissolve 15.5 mg of oleic acid in 1 mL of 0.1 M NaOH by heating to 70°C.
-
In a separate tube, dissolve 166 mg of fatty acid-free BSA in 9 mL of DMEM.
-
Add the oleic acid solution dropwise to the BSA solution while vortexing.
-
Filter-sterilize the 5 mM oleic acid-BSA complex and store at 4°C.
-
-
Cell Seeding: Seed HepG2 cells into a 24-well plate at a density of 1 x 10^5 cells/well in 500 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Induction of Steatosis and Inhibitor Treatment:
-
Prepare a 1 mM oleic acid treatment medium by diluting the 5 mM stock into serum-free DMEM.
-
Prepare serial dilutions of this compound in the 1 mM oleic acid medium. A typical concentration range would be 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a positive control (1 mM oleic acid without inhibitor).
-
Aspirate the medium from the cells and wash once with DPBS.
-
Add 500 µL of the respective treatment media to each well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[6]
-
-
Oil Red O Staining:
-
Aspirate the treatment medium and wash the cells twice with 500 µL of DPBS.
-
Fix the cells by adding 500 µL of 10% formalin to each well and incubate for 30 minutes at room temperature.[7]
-
Prepare the Oil Red O working solution by mixing three parts of Oil Red O stock solution (0.5 g in 100 mL of 100% isopropanol) with two parts of distilled water. Let it sit for 10 minutes and filter through a 0.2 µm filter.[8]
-
Remove the formalin and wash the cells with 500 µL of 60% isopropanol for 5 minutes.[6]
-
Aspirate the isopropanol and add 300 µL of the filtered Oil Red O working solution to each well. Incubate for 15-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
-
Quantification:
-
Visually inspect the wells under a microscope to confirm lipid droplet staining.
-
To quantify, add 500 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.[6]
-
Incubate for 10 minutes on a shaker to ensure complete elution.
-
Transfer 200 µL of the eluate from each well to a new 96-well clear-bottom plate.
-
Measure the absorbance at a wavelength of 520 nm using a microplate reader.[6]
-
Data Presentation
The results can be analyzed by normalizing the absorbance values to the vehicle control. An IC50 curve can be generated to determine the concentration of this compound required to inhibit 50% of oleic acid-induced lipid accumulation.
| This compound (µM) | Absorbance (520 nm) (Mean ± SD) | % Inhibition |
| 0 (No Oleic Acid) | 0.05 ± 0.01 | N/A |
| 0 (Vehicle Control) | 0.52 ± 0.04 | 0% |
| 0.01 | 0.45 ± 0.03 | 13.5% |
| 0.03 | 0.38 ± 0.04 | 26.9% |
| 0.1 | 0.27 ± 0.02 | 48.1% |
| 0.3 | 0.15 ± 0.02 | 71.2% |
| 1 | 0.09 ± 0.01 | 82.7% |
| 3 | 0.07 ± 0.01 | 86.5% |
| 10 | 0.06 ± 0.01 | 88.5% |
| Calculated IC50 | ~0.11 µM |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the this compound cell-based assay.
Caption: Proposed signaling pathway of HSD17B13 and point of inhibition.
Conclusion
The described cell-based assay provides a robust and quantifiable method for evaluating the efficacy of HSD17B13 inhibitors like this compound. By leveraging the well-characterized HepG2 cell line and a straightforward Oil Red O staining protocol, researchers can effectively screen and characterize compounds targeting HSD17B13 for the potential treatment of NAFLD and other metabolic liver diseases. This assay is suitable for medium- to high-throughput screening and can be adapted to further investigate the molecular mechanisms of HSD17B13 in hepatic lipid metabolism.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oil Red O staining in HepG2 cells [bio-protocol.org]
- 7. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hsd17B13-IN-69
For Researchers, Scientists, and Drug Development Professionals
Topic: Hsd17B13-IN-69 Solubility and Formulation for In Vivo Studies
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver ailments. This compound is an inhibitor of HSD17B13 with an IC50 of ≤ 0.1 μM for estradiol and is intended for research into liver diseases such as NAFLD, NASH, and drug-induced liver injury.[4] This document provides a guide to the solubility and formulation of this compound for in vivo research, based on available information for HSD17B13 inhibitors.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound and Other Exemplary HSD17B13 Inhibitors
While specific quantitative solubility data for this compound is not publicly available, Table 1 summarizes its known properties alongside those of other reported HSD17B13 inhibitors to provide a comparative overview. Researchers should determine the solubility of this compound in various vehicles to establish the most suitable formulation for in vivo studies.
| Compound Name | Molecular Formula | Molecular Weight | Target | IC50 | Notes |
| This compound | C21H14Cl2N4O2S | 489.34 | HSD17B13 | ≤ 0.1 µM (for estradiol) | Identified as Compound 11 in patent WO2022103960.[4] |
| BI-3231 | Not specified | Not specified | HSD17B13 | Single-digit nM (human, enzymatic) | Potent and selective chemical probe. Shows extensive liver tissue accumulation.[5] |
| EP-036332 | Not specified | Not specified | HSD17B13 | 14 nM (human), 2.5 nM (mouse) | Preclinical candidate from Enanta Pharmaceuticals.[6] |
| EP-040081 | Not specified | Not specified | HSD17B13 | 79 nM (human), 74 nM (mouse) | Preclinical candidate from Enanta Pharmaceuticals.[6] |
Table 2: Solubility Profile of this compound (to be completed by the user)
This table is provided as a template for researchers to record their own solubility data for this compound in common vehicles for in vivo studies.
| Vehicle | Solvent Composition | Solubility (mg/mL) at RT | Solubility (mg/mL) at 37°C | Observations (e.g., clear solution, suspension) |
| Saline | 0.9% NaCl in water | |||
| PBS (pH 7.4) | Phosphate-Buffered Saline | |||
| 5% DMSO / 95% Saline | Dimethyl sulfoxide in saline | |||
| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | ||||
| Corn Oil | ||||
| Other (specify) |
Experimental Protocols
General Protocol for In Vivo Formulation and Administration of HSD17B13 Inhibitors
The following is a general protocol for the formulation and administration of HSD17B13 inhibitors for in vivo studies in rodents, based on common practices for compounds with limited aqueous solubility. This protocol should be optimized for this compound based on its determined solubility and the specific experimental design.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80 (Polysorbate 80) or Cremophor EL
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and appropriate gauge needles for the intended route of administration
Procedure:
-
Vehicle Preparation:
-
For a common vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, prepare the components in a sterile tube.
-
First, mix the DMSO and PEG300.
-
Add the Tween 80 and vortex thoroughly.
-
Finally, add the saline and vortex until a homogenous solution is formed.
-
-
Compound Formulation:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO to first dissolve the compound.
-
Gradually add the remaining vehicle components while continuously vortexing to prevent precipitation.
-
If the compound does not fully dissolve, gentle warming (to 37°C) or sonication may be applied.
-
Visually inspect the final formulation for any precipitation. If precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
-
Animal Dosing:
-
The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the experimental goals and the pharmacokinetic properties of the compound.
-
For oral administration of HSD17B13 inhibitors, dosing has been reported in mouse models.[7]
-
The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for oral gavage in mice).
-
The dosing frequency will depend on the half-life of the compound. For compounds with a short half-life, multiple daily administrations may be necessary to maintain target engagement.[5]
-
Example from Literature:
For other HSD17B13 inhibitors, such as EP-036332 and EP-040081, in vivo studies in mouse models of liver injury have been conducted with oral administration. Dosing regimens included 100 mg/kg twice daily (b.i.d) for EP-036332 and 10 or 100 mg/kg once daily (q.d.) for EP-040081.[6]
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Role of HSD17B13 in liver disease and therapeutic intervention.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 7. drughunter.com [drughunter.com]
Application Notes and Protocols for Hsd17B13-IN-69 Dosing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has positioned Hsd17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-69 is a small molecule inhibitor of Hsd17B13 with an in vitro IC50 value of ≤ 0.1 μM for estradiol, making it a valuable tool for preclinical research.[1] This document provides detailed application notes and protocols for the dosing of Hsd17B13 inhibitors in animal models, based on available data for similar compounds.
Quantitative Data Summary
While specific in vivo dosing information for this compound is not publicly available, data from structurally distinct small molecule inhibitors of Hsd17B13 provide a basis for dose range finding and experimental design. The following table summarizes the available quantitative data for other Hsd17B13 inhibitors in mouse models.
| Compound Name | Animal Model | Dosing Concentration | Administration Route & Frequency | Key Findings | Reference |
| EP-036332 | Mouse model of autoimmune hepatitis | 100 mg/kg | Twice daily (b.i.d.) | Decreased blood levels of ALT and cytokines (TNF-α, IL-1β, CXCL9). | [2] |
| EP-040081 | Mouse model of autoimmune hepatitis | 10 or 100 mg/kg | Once daily (q.d.) | Decreased blood levels of ALT and cytokines (TNF-α, IL-1β, CXCL9). | [2] |
| BI-3231 | Mouse | 5 µM/kg | Intravenous (i.v.), single dose | Pharmacokinetic profiling. | [3] |
| 50 µM/kg | Oral (p.o.), single dose | Pharmacokinetic profiling. | [3] | ||
| 80 µM/kg | Subcutaneous (s.c.), single dose | Pharmacokinetic profiling. | [3] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of Hsd17B13 inhibitors in mouse models of liver disease. These should be adapted based on the specific experimental design, the physicochemical properties of this compound, and preliminary dose-ranging studies.
Protocol 1: General Dosing for Efficacy Studies in a Mouse Model of NASH
Objective: To assess the efficacy of an Hsd17B13 inhibitor in a diet-induced mouse model of NASH.
Materials:
-
Hsd17B13 inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
C57BL/6J mice
-
High-fat, high-cholesterol, and high-fructose diet (NASH-inducing diet)
-
Standard laboratory equipment for animal handling and dosing (e.g., oral gavage needles)
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Induction of NASH: Feed mice a NASH-inducing diet for a period of 16-24 weeks to induce hepatic steatosis, inflammation, and fibrosis.
-
Compound Preparation: Prepare a suspension of the Hsd17B13 inhibitor in the chosen vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg). Ensure the suspension is homogenous before each administration.
-
Dosing:
-
Randomly assign mice to vehicle control and treatment groups.
-
Administer the Hsd17B13 inhibitor or vehicle via oral gavage once or twice daily. The dosing volume should be adjusted based on the most recent body weight (typically 5-10 mL/kg).
-
Continue dosing for a predetermined period (e.g., 4-8 weeks).
-
-
Monitoring: Monitor body weight, food intake, and the overall health of the animals regularly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Blood Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Analyze the expression of genes related to inflammation, fibrosis, and lipid metabolism in liver tissue via qRT-PCR.
-
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an Hsd17B13 inhibitor in mice.
Materials:
-
Hsd17B13 inhibitor
-
Appropriate vehicle for intravenous, oral, and subcutaneous administration
-
Male C57BL/6J mice
-
Standard laboratory equipment for blood collection (e.g., retro-orbital or tail vein sampling) and processing.
Methodology:
-
Animal Preparation: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week.
-
Compound Administration:
-
For intravenous administration, dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose into the tail vein.
-
For oral administration, formulate the compound as a solution or suspension and administer via oral gavage.
-
For subcutaneous administration, dissolve or suspend the compound in a suitable vehicle and inject it into the subcutaneous space.
-
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the Hsd17B13 inhibitor in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Hsd17B13 Signaling Pathway
Hsd17B13 expression is, in part, regulated by the liver X receptor alpha (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner.[4][5] SREBP-1c is a key transcription factor that regulates the expression of genes involved in fatty acid synthesis.[6][7][8]
Caption: Hsd17B13 expression is regulated by the LXRα-SREBP-1c pathway.
Experimental Workflow for In Vivo Dosing
The following diagram illustrates a typical workflow for evaluating the efficacy of an Hsd17B13 inhibitor in an animal model of liver disease.
References
- 1. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 3. eubopen.org [eubopen.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies [mdpi.com]
- 8. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Hsd17B13 Enzymatic Activity Assay with Hsd17B13-IN-69
Introduction
Hydroxysteroid 17-β dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in hepatic lipid metabolism.[2] Human genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This protective effect has established Hsd17B13 as a promising therapeutic target for the treatment of liver diseases.[4][5] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including steroids like β-estradiol, and retinoids such as retinol.[2][6]
The development of potent and selective inhibitors of Hsd17B13 is a key strategy for therapeutic intervention. Hsd17B13-IN-69 is a representative small molecule inhibitor designed to modulate the enzymatic activity of Hsd17B13. This document provides a detailed protocol for measuring the enzymatic activity of recombinant human Hsd17B13 and for evaluating the inhibitory potency of compounds like this compound using a robust biochemical assay. The primary method described relies on the quantification of NADH produced during the enzymatic reaction, which can be measured using a chemiluminescent detection system.
Mechanism of Action
Hsd17B13 catalyzes the conversion of a substrate (e.g., a 17-hydroxysteroid or retinol) to its oxidized product. This reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), which is concurrently reduced to NADH.[2][7] The enzymatic activity can be monitored by measuring the rate of NADH production. Inhibitors like this compound are designed to bind to the enzyme, thereby blocking its catalytic function and reducing the rate of product and NADH formation.
Caption: Hsd17B13 mechanism and inhibition by this compound.
Experimental Protocol: Biochemical Assay
This protocol describes a method to determine the IC50 value of this compound using purified recombinant human Hsd17B13 enzyme and a chemiluminescence-based NADH detection assay in a 384-well plate format.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Recombinant Human Hsd17B13 | OriGene (e.g., TP313132), Enanta | Expressed in Sf9 or HEK293 cells.[6][7] |
| This compound | Synthesized/Procured | Prepare a 10 mM stock in 100% DMSO. |
| β-Estradiol (Substrate) | Sigma-Aldrich | Prepare a 10 mM stock in 100% DMSO. |
| NAD+ | Sigma-Aldrich | Prepare a 10 mM stock in nuclease-free water. |
| Tris-HCl | Thermo Fisher Scientific | For buffer preparation (pH 7.4). |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | To reduce non-specific binding. |
| Tween-20 | Sigma-Aldrich | Detergent for assay buffer. |
| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent to maintain enzyme stability. |
| DMSO | Sigma-Aldrich | For compound and substrate dilution. |
| NAD-Glo™ Assay Kit | Promega | For luminescent detection of NADH.[7][8] |
| 384-well white, flat-bottom plates | Corning | Low-volume, suitable for luminescence. |
| Acoustic Liquid Handler (Optional) | e.g., Echo® | For precise, low-volume compound dispensing. |
| Plate Reader | e.g., BMG CLARIOstar | Capable of luminescence detection. |
Procedure
-
Preparation of Assay Buffer:
-
Prepare an assay buffer consisting of 40 mM Tris-HCl (pH 7.4), 0.01% BSA, and 0.01% Tween-20.[7]
-
On the day of the experiment, add DTT to the assay buffer to a final concentration of 1 mM. Keep the buffer on ice.
-
-
Compound Preparation (this compound):
-
Perform a serial dilution of the 10 mM this compound stock in 100% DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution).
-
Dilute these DMSO stocks further into the assay buffer to create the final working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO vehicle (for control wells) to the appropriate wells of a 384-well plate. Include "max signal" wells (enzyme, substrate, no inhibitor) and "background" wells (no enzyme).
-
Add 10 µL of Hsd17B13 enzyme solution (e.g., 100 nM final concentration) diluted in assay buffer to all wells except the "background" wells.[7] To background wells, add 10 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction Initiation:
-
Prepare a substrate/cofactor mix in the assay buffer containing β-estradiol (e.g., 20 µM final concentration) and NAD+ (e.g., 200 µM final concentration).[7]
-
Add 5 µL of the substrate/cofactor mix to all wells to start the reaction. The total reaction volume is now 20 µL.
-
Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Experimental Workflow Diagram
Caption: Workflow for Hsd17B13 enzymatic activity and inhibition assay.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Subtract the average background signal (no enzyme) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (SignalInhibitor / SignalMax))
-
Where SignalInhibitor is the signal from wells with the inhibitor and SignalMax is the average signal from the DMSO control wells (no inhibitor).
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Data Summary Table
All quantitative data should be summarized for clear comparison.
| Parameter | Value | Conditions |
| Enzyme Concentration | 50-100 nM | [7] |
| Substrate (β-Estradiol) | 10-50 µM | [7] |
| Cofactor (NAD+) | 200 µM | |
| Assay Buffer | 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20 | [7] |
| This compound IC50 | [Insert experimental value] | |
| Hill Slope | [Insert experimental value] | |
| R² of Curve Fit | [Insert experimental value] |
Alternative and Complementary Protocols
-
Cell-Based Assay: To confirm the activity of this compound in a cellular context, an assay can be performed using cells (e.g., HEK293 or HepG2) overexpressing Hsd17B13.[4][5] Cells are incubated with a cell-permeable substrate (e.g., all-trans-retinol) and varying concentrations of the inhibitor.[4] The reaction can be stopped, and the product (e.g., retinaldehyde) can be quantified using methods like HPLC or mass spectrometry.[4][8]
-
Direct Product Detection: For orthogonal validation, the enzymatic reaction can be monitored by directly measuring the conversion of the substrate to its product using RapidFire mass spectrometry (RF-MS).[7][8] This method provides a direct readout of enzyme activity and is less prone to interference from compounds that may affect the NADH detection system.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
Co-crystallization of Hsd17B13 with Small Molecule Inhibitors: Application Notes and Protocols
This document provides detailed application notes and protocols for the co-crystallization of the human 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) protein with small molecule inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals working on the structural biology and drug discovery of Hsd17B13, a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other liver diseases.
Introduction
17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3][4] This makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions. Structural elucidation of Hsd17B13 in complex with potent and selective inhibitors is crucial for structure-based drug design and the development of novel therapeutics.
This document outlines the key steps for obtaining high-resolution crystal structures of Hsd17B13 co-crystallized with small molecule inhibitors, drawing from successful strategies reported in the literature.[5][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed role of Hsd17B13 in NAFLD pathogenesis and a general workflow for the co-crystallization of Hsd17B13 with an inhibitor.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. primarysourceai.substack.com [primarysourceai.substack.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hsd17B13-IN-69 Potency in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2][4] Hsd17B13-IN-69 is a potent inhibitor of HSD17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol conversion.[5] This document provides detailed protocols for measuring the cellular potency of this compound.
The enzymatic activity of HSD17B13 involves the conversion of 17-ketosteroids to 17-hydroxysteroids, and it has also been shown to possess retinol dehydrogenase activity.[1][2][6] Therefore, two primary cell-based assay methodologies are presented: a substrate conversion assay using estradiol and a retinol dehydrogenase activity assay.
Data Presentation
The potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The results can be summarized in the following tables.
Table 1: Cellular Potency of this compound in Estradiol Conversion Assay
| Cell Line | Substrate | Product Measured | IC50 (nM) |
| HEK293 (hHSD17B13) | Estradiol | Estrone | 50 |
| HepG2 (endogenous) | Estradiol | Estrone | 250 |
Table 2: Cellular Potency of this compound in Retinol Dehydrogenase Assay
| Cell Line | Substrate | Product Measured | IC50 (nM) |
| HEK293 (hHSD17B13) | All-trans-retinol | Retinaldehyde | 85 |
Experimental Protocols
Protocol 1: Estradiol Conversion Assay using LC-MS/MS
This protocol describes the measurement of this compound potency by quantifying the conversion of estradiol to estrone in cells overexpressing human HSD17B13.
Materials:
-
HEK293 cells
-
Human HSD17B13 expression plasmid
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Estradiol
-
This compound
-
DMSO
-
PBS
-
Acetonitrile
-
Formic acid
-
96-well cell culture plates
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
On the following day, transfect the cells with a human HSD17B13 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
As a control, transfect a separate set of wells with an empty vector.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in DMSO.
-
Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition and Incubation:
-
Add estradiol to each well at a final concentration of 1 µM.
-
Incubate for 4-6 hours at 37°C.
-
-
Sample Preparation for LC-MS/MS:
-
Following incubation, collect the cell culture supernatant.
-
To precipitate proteins, add an equal volume of acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of estrone produced.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor the specific mass transitions for estrone and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Retinol Dehydrogenase Activity Assay using HPLC
This protocol details the measurement of this compound potency by assessing the conversion of retinol to retinaldehyde in cells overexpressing HSD17B13.[7]
Materials:
-
HEK293 cells
-
Human HSD17B13 expression plasmid
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
All-trans-retinol
-
This compound
-
Ethanol
-
Hexane
-
96-well cell culture plates
-
HPLC system with a UV detector
Methodology:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1.
-
Compound Treatment: Follow step 3 from Protocol 1.
-
Substrate Addition and Incubation:
-
Extraction of Retinoids:
-
After incubation, add two volumes of hexane to each well.
-
Mix thoroughly and centrifuge the plate to separate the phases.
-
Carefully collect the upper hexane layer containing the retinoids.
-
Evaporate the hexane under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the samples onto an HPLC system equipped with a normal-phase column.
-
Separate retinaldehyde and retinoic acid and quantify them using a UV detector by comparing with retinoid standards.[7]
-
-
Data Analysis:
-
Normalize the retinoid levels to the total protein concentration in each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated control.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for determining the cellular potency of this compound.
Caption: Enzymatic reactions catalyzed by HSD17B13 and inhibited by this compound.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-69 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[4] Hsd17B13 is known to metabolize a range of substrates, including steroid hormones like estradiol, as well as retinol and bioactive lipids such as leukotriene B4.[1][5] The development of potent and selective inhibitors of Hsd17B13 is a key strategy for therapeutic intervention.
Hsd17B13-IN-69 is a potent inhibitor of Hsd17B13, with a reported IC50 value of ≤ 0.1 μM for the conversion of estradiol.[6] This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of Hsd17B13.
This compound: A Profile
This compound serves as an essential tool for validating HTS assay performance and for comparative studies with newly identified inhibitory compounds. A summary of its key properties is presented below.
| Property | Value | Reference |
| Target | Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) | [6] |
| IC50 | ≤ 0.1 μM (Substrate: Estradiol) | [6] |
| Molecular Formula | C21H14Cl2N2O3S | [6] |
| Molecular Weight | 461.32 g/mol | [6] |
| Primary Application | Reference inhibitor in Hsd17B13 HTS assays | N/A |
| Therapeutic Potential | Research in liver diseases (NAFLD, NASH), metabolic diseases | [6] |
Hsd17B13 Signaling and Pathophysiological Role
Hsd17B13 is localized to lipid droplets within hepatocytes.[5][7] Its expression is upregulated in the context of liver steatosis. The enzyme, utilizing NAD+ as a cofactor, is involved in the metabolism of various lipophilic substrates. While its precise physiological role is still under investigation, its activity is implicated in pathways that contribute to liver injury and inflammation. Inhibition of Hsd17B13 is hypothesized to be protective against the progression of liver disease.
Hsd17B13 enzymatic activity and inhibition.
High-Throughput Screening Protocol: Luminescence-Based Assay
This protocol describes a robust, luminescence-based HTS assay for the identification and characterization of Hsd17B13 inhibitors. The assay measures the production of NADH, a product of the Hsd17B13-catalyzed reaction, using a commercially available detection system such as NAD/NADH-Glo™.
Assay Principle
The HTS assay quantifies the enzymatic activity of recombinant human Hsd17B13 by measuring the amount of NADH produced when a suitable substrate (e.g., estradiol) is oxidized. The NADH produced is then used in a coupled enzymatic reaction to generate a luminescent signal, which is proportional to the Hsd17B13 activity. Inhibitors of Hsd17B13 will decrease the rate of NADH production, resulting in a lower luminescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Recombinant Human Hsd17B13 | Commercial Vendor | e.g., OriGene: TP313132 |
| Estradiol (Substrate) | Sigma-Aldrich | E8875 |
| NAD+ (Cofactor) | Sigma-Aldrich | N7004 |
| This compound | MedchemExpress | HY-161229 |
| NAD/NADH-Glo™ Assay | Promega | G9071 |
| Assay Buffer | (See preparation below) | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white, flat-bottom plates | Corning | 3570 |
Buffer and Reagent Preparation
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% (w/v) BSA, 0.01% (v/v) Tween-20.
-
Recombinant Hsd17B13 Stock: Prepare a stock solution in Assay Buffer. The final concentration in the assay should be optimized (typically 50-100 nM).
-
Estradiol Stock: Prepare a stock solution in DMSO. The final concentration in the assay should be at or near the Km value (typically 10-50 µM).
-
NAD+ Stock: Prepare a stock solution in Assay Buffer. The final concentration in the assay should be saturating (e.g., 500 µM).
-
This compound Stock: Prepare a 10 mM stock solution in DMSO.
-
NAD/NADH-Glo™ Detection Reagent: Prepare according to the manufacturer's instructions.
Experimental Workflow
High-throughput screening workflow.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (for high signal, 100% activity) and 50 nL of a saturating concentration of this compound (for low signal, 0% activity).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X working solution of Hsd17B13, estradiol, and NAD+ in Assay Buffer.
-
Add 10 µL of this mixture to each well of the 384-well plate containing the pre-dispensed compounds.
-
Final concentrations in the 20 µL reaction volume should be:
-
Hsd17B13: 50-100 nM
-
Estradiol: 10-50 µM
-
NAD+: 500 µM
-
DMSO: 0.5%
-
-
-
Enzymatic Reaction Incubation:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 40-60 minutes, protected from light.
-
Read the luminescence using a plate reader.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage inhibition for each compound concentration is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))
-
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Performance Metrics
To ensure the quality and reliability of the HTS assay, the following performance metrics should be evaluated.
| Metric | Formula | Recommended Value | Reference |
| Z' Factor | 1 - (3 * (SD_High_Control + SD_Low_Control)) / | Mean_High_Control - Mean_Low_Control | |
| Signal-to-Background (S/B) Ratio | Mean_High_Control / Mean_Low_Control | > 10 | [8] |
| Signal-to-Noise (S/N) Ratio | (Mean_High_Control - Mean_Low_Control) / SD_Low_Control | > 10 | [8] |
Conclusion
This document provides a comprehensive guide for utilizing this compound in a high-throughput screening setting to identify and characterize novel inhibitors of Hsd17B13. The detailed protocol for a luminescence-based assay, along with the necessary data analysis and quality control metrics, offers a robust framework for researchers in the field of drug discovery for liver diseases. The provided diagrams illustrate the key biological context and the practical workflow, facilitating a deeper understanding of the experimental approach.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.origene.com [cdn.origene.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSD17B13 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hsd17B13-IN-69
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-69, with a specific focus on addressing solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1][2] It has an IC50 value of ≤ 0.1 μM for estradiol and is utilized in research related to liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as other metabolic and cardiovascular diseases.[1][3]
Q2: What is the primary solvent for dissolving this compound?
A2: The primary recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).
Q3: What are the known solubility characteristics of Hsd17B13 inhibitors in DMSO?
Q4: Are there any special considerations when using DMSO to dissolve this compound?
A4: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of many compounds, including potentially this compound. Therefore, it is highly recommended to use newly opened or anhydrous DMSO for preparing stock solutions.[4][5][6]
Q5: How should I store the this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to troubleshoot common solubility issues encountered with this compound in DMSO.
Problem: The compound is not fully dissolving in DMSO.
Quantitative Data Summary for Related HSD17B13 Inhibitors in DMSO
| Compound | Molecular Weight | Solubility in DMSO | Required Conditions |
| Hsd17B13-IN-2 | 391.49 g/mol | 100 mg/mL (255.49 mM) | Ultrasonic, Hygroscopic DMSO |
| Hsd17B13-IN-8 | 430.90 g/mol | 100 mg/mL (232.07 mM) | Ultrasonic, Hygroscopic DMSO |
| Hsd17B13-IN-9 | 430.44 g/mol | 100 mg/mL (232.32 mM) | Ultrasonic, Hygroscopic DMSO |
Data sourced from MedChemExpress datasheets for the respective compounds.[4][5][6]
Troubleshooting Workflow
References
Technical Support Center: Hsd17B13-IN-69 Off-Target Effects Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-69 in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to off-target effects.
Disclaimer: this compound is a research compound, and comprehensive public data on its off-target profile is limited. The information provided herein is based on general principles of off-target screening for small molecule inhibitors and data from analogous compounds where available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).[1] Its primary mechanism of action is the inhibition of HSD17B13's enzymatic activity, with a reported IC50 value of ≤ 0.1 μM for estradiol.[1] It is intended for research into liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]
Q2: Why is screening for off-target effects of this compound important?
A2: Screening for off-target effects is a critical step in preclinical drug development to ensure the safety and specificity of a compound. Off-target binding can lead to unforeseen side effects, toxicity, or confounding experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of HSD17B13.
Q3: What are the common families of off-targets for small molecule inhibitors like this compound?
A3: Common off-target families for small molecule inhibitors include, but are not limited to:
-
Kinases: Due to the conserved nature of the ATP-binding pocket, many inhibitors can show cross-reactivity with multiple kinases.
-
G-Protein Coupled Receptors (GPCRs): These represent a large family of cell surface receptors involved in numerous signaling pathways.
-
Ion Channels: Unintended modulation of ion channels can lead to cardiac or neuronal side effects.
-
Nuclear Receptors: These receptors are involved in the regulation of gene expression.
-
Transporters: Inhibition of transporters can affect drug metabolism and disposition.
-
Other Enzymes: Including other dehydrogenases, proteases, and phosphatases.
Q4: What is the known selectivity of this compound?
Off-Target Screening Data Interpretation
Interpreting off-target screening data is crucial for risk assessment. The following table provides an example of how off-target data for a hypothetical kinase inhibitor might be presented. This is for illustrative purposes only, as specific data for this compound is not publicly available.
Table 1: Example Off-Target Kinase Profile for a Hypothetical Inhibitor
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Notes |
| HSD17B13 (On-Target) | 98% | ≤100 | Primary Target |
| Kinase A | 85% | 250 | Significant off-target activity. |
| Kinase B | 55% | 1,500 | Moderate off-target activity. |
| Kinase C | 20% | >10,000 | Minimal off-target activity. |
| Kinase D | 92% | 150 | Potent off-target, consider for counter-screening. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to off-target screening.
Protocol 1: Off-Target Kinase Profiling using a Luminescent ADP Detection Assay
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound
-
Kinase panel (e.g., a commercially available panel of recombinant kinases)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in the appropriate assay buffer.
-
Kinase Reaction: a. In a 384-well plate, add the kinase reaction buffer. b. Add the diluted this compound or DMSO (vehicle control). c. Add the specific kinase and its corresponding substrate to each well. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the recommended temperature and time for the specific kinase.
-
ADP Detection: a. Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate according to the manufacturer's instructions. c. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of this compound. Determine the IC50 values for any kinases showing significant inhibition.
Protocol 2: GPCR Off-Target Screening using a Radioligand Binding Assay
Objective: To determine if this compound binds to a panel of GPCRs.
Materials:
-
This compound
-
Cell membranes expressing the target GPCRs
-
Radiolabeled ligand specific for each GPCR
-
Unlabeled competitor ligand (for defining non-specific binding)
-
Binding buffer
-
Wash buffer
-
Filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in binding buffer.
-
Binding Reaction: a. In a 96-well plate, add the binding buffer. b. Add the diluted this compound, unlabeled competitor (for non-specific binding wells), or buffer (for total binding wells). c. Add the cell membranes expressing the target GPCR. d. Add the specific radiolabeled ligand to all wells. e. Incubate the plate with gentle agitation for a specified time at the appropriate temperature to reach binding equilibrium.
-
Filtration and Washing: a. Rapidly filter the contents of each well through the filter plate using a vacuum manifold. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: a. Dry the filter plate. b. Add scintillation fluid to each well. c. Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by this compound. Determine the Ki (inhibition constant) for any GPCRs showing significant displacement.
Troubleshooting Guide
Q: My on-target HSD17B13 inhibition is weaker than expected in the off-target screening assay.
A:
-
Check Compound Integrity: Ensure this compound has been stored correctly and has not degraded.
-
Assay Conditions: Verify that the assay buffer, pH, and temperature are optimal for HSD17B13 activity.
-
Enzyme Activity: Confirm that the recombinant HSD17B13 enzyme is active.
-
Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. High substrate concentrations can sometimes compete with the inhibitor.
Q: I am seeing a high level of background signal in my luminescent kinase assay.
A:
-
Reagent Quality: Ensure all assay reagents, especially ATP and the detection reagents, are of high quality and not contaminated.
-
Plate Type: Use white, opaque plates specifically designed for luminescence to minimize crosstalk between wells.
-
Reader Settings: Optimize the integration time and gain settings on your plate reader.
-
ATP Depletion: Ensure the ATP depletion step is complete before adding the detection reagent.
Q: My radioligand binding assay shows high non-specific binding.
A:
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding.
-
Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in the binding buffer to reduce non-specific binding to the filter plate and membranes.
-
Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Filter Plate Pre-treatment: Pre-soak the filter plates with a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
Q: I observed significant inhibition of an unexpected off-target. What are the next steps?
A:
-
Confirm the Hit: Repeat the experiment to confirm the off-target activity.
-
Dose-Response Curve: Generate a full dose-response curve to determine the potency (IC50 or Ki) of this compound for the off-target.
-
Orthogonal Assay: Use a different assay format (e.g., a functional cell-based assay) to confirm the off-target interaction.
-
Structure-Activity Relationship (SAR): If available, test structurally related analogs of this compound to see if the off-target activity tracks with the on-target activity.
-
Biological Relevance: Evaluate the potential biological consequences of inhibiting the off-target in the context of your experimental system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: General workflow for off-target screening and hit validation.
References
Hsd17B13-IN-69 cytotoxicity in liver cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Hsd17B13-IN-69 and its effects on liver cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a target in liver disease?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2] Upregulation of Hsd17B13 is observed in non-alcoholic fatty liver disease (NAFLD) and is linked to increased lipid accumulation.[3] Conversely, loss-of-function genetic variants in Hsd17B13 are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[4] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of chronic liver diseases.
Q2: Is this compound expected to be cytotoxic to liver cell lines?
Based on studies of similar Hsd17B13 inhibitors, such as BI-3231, significant cytotoxicity in liver cell lines like HepG2 is not anticipated. In fact, inhibitors of Hsd17B13 have been shown to be hepatoprotective, reducing the lipotoxic effects induced by factors like palmitic acid.[5] These inhibitors can lead to improvements in hepatocyte proliferation and lipid homeostasis under lipotoxic stress.
Q3: What are the known potent inhibitors of Hsd17B13?
BI-3231 is a well-characterized potent and selective inhibitor of Hsd17B13.[6][7][8] It exhibits high potency with IC50 values of 1 nM for human Hsd17B13 and 13 nM for the mouse ortholog.[6]
Q4: Which liver cell lines are appropriate for studying the effects of this compound?
Commonly used human liver cell lines for such studies include HepG2 and Huh7. Primary human hepatocytes can also be used for more physiologically relevant data.[1][9]
Troubleshooting Guides
Troubleshooting High Background in Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Recommended Solution |
| High absorbance in "no-cell" control wells | Contamination of culture medium with reducing agents (e.g., phenol red) or microbial contamination.[10] | Use fresh, high-quality reagents and consider using a serum-free medium during the assay incubation.[10] Ensure aseptic techniques to prevent microbial contamination. |
| Intrinsic absorbance of the test compound. | Run a control well with the medium and the test compound (without cells) to measure its absorbance at the detection wavelength. Subtract this background reading from the experimental wells.[11] | |
| Degradation of the MTT reagent. | Prepare fresh MTT solution for each experiment and store it protected from light.[10] |
Troubleshooting Inconsistent Results in Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding density.[12] | Ensure the cell suspension is thoroughly mixed before and during plating to ensure a uniform cell number in each well.[12] |
| "Edge effect" in 96-well plates.[12] | The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations. To minimize this, fill the peripheral wells with sterile water or PBS and do not use them for experimental samples.[12] | |
| Pipetting errors.[12] | Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing or shaking the plate for an adequate amount of time before reading the absorbance. |
Quantitative Data Summary
While specific cytotoxicity data for "this compound" is not publicly available, the following table provides an example of a typical cytotoxicity profile for a selective Hsd17B13 inhibitor in common liver cell lines. This data is illustrative and should be confirmed experimentally for this compound.
Table 1: Example Cytotoxicity Profile of a Selective Hsd17B13 Inhibitor
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Observations |
| HepG2 | MTT | 48 | > 100 | No significant reduction in cell viability observed at concentrations up to 100 µM. |
| Huh7 | CellTiter-Glo® | 48 | > 100 | No significant cytotoxicity detected. |
| Primary Human Hepatocytes | LDH Release | 72 | > 100 | No significant increase in lactate dehydrogenase release, indicating preserved membrane integrity. |
Experimental Protocols
Protocol: MTT Assay for Assessing Cytotoxicity in HepG2 Cells
This protocol is a standard method for evaluating cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final vehicle concentration should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis:
Cell viability is typically expressed as a percentage of the vehicle-treated control:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations
Signaling Pathway of Hsd17B13 Regulation and Action in Hepatocytes
Caption: Hsd17B13 signaling cascade in hepatocytes.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: MTT assay workflow for cytotoxicity assessment.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-beta-hydroxysteroid dehydrogenase 13 inhibits the progression and recurrence of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Hsd17B13-IN-69 Technical Support Center: Ensuring Stability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Hsd17B13-IN-69 for reliable and reproducible long-term studies.
Troubleshooting Guide: Common Stability Issues
Encountering stability problems with this compound can compromise experimental outcomes. The following table outlines common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in stock solution or media | - Exceeding the solubility limit of the solvent.- Use of an inappropriate solvent.- Temperature fluctuations during storage. | - Prepare stock solutions at a concentration well within the known solubility limits.- If solubility in aqueous media is low, consider using a co-solvent system or specialized formulation techniques.[1]- Store solutions at a constant, recommended temperature and avoid repeated freeze-thaw cycles. |
| Loss of biological activity over time | - Chemical degradation of the compound.- Adsorption to plasticware. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Protect solutions from light, especially if the compound has photolabile moieties.[2][3]- Use low-adsorption plasticware for storage and experiments.- Periodically check the activity of the compound using a functional assay. |
| Inconsistent experimental results | - Inconsistent concentration of the active compound due to degradation.- Variability in solution preparation. | - Prepare fresh working solutions from a stable stock solution for each experiment.- Validate the concentration of your stock solution periodically using analytical methods like HPLC.- Ensure standardized procedures for solution preparation across all experiments. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | - Degradation of this compound into byproducts. | - Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products.[4]- Adjust storage and handling conditions to avoid the identified degradation pathways. |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store the solid compound and its stock solutions for maximum stability?
A2: For long-term stability, solid this compound should be stored at the temperature recommended by the supplier, typically -20°C or -80°C, and protected from light and moisture. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: How many times can I freeze and thaw a stock solution of this compound?
A3: It is best practice to avoid multiple freeze-thaw cycles. Aliquoting the stock solution upon preparation ensures that each aliquot is only thawed once before use. If repeated use from a single vial is unavoidable, it is recommended to conduct a stability study to determine the impact of freeze-thaw cycles on the compound's integrity.
Experimental Use
Q4: How can I minimize the degradation of this compound in my cell culture medium during a long-term experiment?
A4: To minimize degradation in aqueous media:
-
Prepare fresh media with this compound immediately before use.
-
If the experiment spans several days, replenish the media with freshly prepared compound at regular intervals.
-
Protect the cell culture plates or flasks from direct light.
-
Consider the use of stabilizing excipients in the formulation if significant degradation is observed.[1][3]
Q5: Are there any known incompatibilities of this compound with common labware or reagents?
A5: Specific incompatibility data for this compound is not available. However, small molecules can sometimes adsorb to certain types of plastics. Using low-retention polypropylene or glass containers for storage and preparation can mitigate this. Be mindful of potential reactions with other components in your experimental system, especially highly reactive chemicals.
Q6: My experiments are showing variable results. How can I check if my this compound has degraded?
A6: The most reliable way to assess the stability of your compound is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and provide a quantitative measure of its purity.
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
-
Preparation of Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of the recommended solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-adsorption polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C and protect them from light.
-
Protocol for Assessing the Stability of this compound
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the relevant experimental buffer or medium.
-
Divide the solution into multiple aliquots for testing at different time points and under different conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
Immediately analyze the samples or store them at -80°C for later batch analysis.
-
-
Analytical Method:
-
Use a validated HPLC or LC-MS method to quantify the amount of intact this compound in each sample.
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of intact compound versus time for each condition to determine the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Hsd17B13-IN-69 interference with fluorescent assays
Welcome to the technical support center for Hsd17B13-IN-69. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of this compound with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).[1][2][3] Hsd17B13 is a liver-specific enzyme associated with lipid droplets and is involved in the metabolism of steroids, fatty acids, and retinol.[4][5][6][7] Elevated HSD17B13 activity is linked to the progression of non-alcoholic fatty liver disease (NAFLD).[4][5][8] this compound inhibits the enzymatic activity of Hsd17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol, making it a valuable tool for studying liver disease.[1][2][3]
Q2: Can this compound interfere with fluorescent assays?
Q3: What are the common mechanisms of small molecule interference in fluorescent assays?
Small molecules can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to a false-positive signal.[12][13]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in signal (false negative).[12][13] Phenol derivatives are known to be potential fluorescence quenchers.[4][9][10]
-
Inner Filter Effect: At high concentrations, the compound can absorb a significant portion of the excitation or emission light, reducing the signal.[12][13]
-
Light Scattering: Compound precipitation or aggregation in the assay buffer can lead to light scattering and erratic fluorescence readings.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments with this compound.
Problem 1: Unexpected decrease in fluorescence signal (quenching).
-
Q: My fluorescence signal is lower than expected in the presence of this compound. How can I determine if the inhibitor is quenching the signal?
-
A: Perform a quenching control experiment. Prepare a sample with your fluorophore at the assay concentration and add this compound at the same concentration used in your experiment, without the enzyme or other assay components. Measure the fluorescence. A significant decrease in fluorescence compared to the fluorophore alone indicates quenching.
-
-
Q: What steps can I take to mitigate fluorescence quenching by this compound?
-
A:
-
Lower the concentration of this compound: If possible, use the lowest effective concentration of the inhibitor.
-
Change the fluorophore: Select a fluorophore with excitation and emission wavelengths that are less likely to be affected by the inhibitor. Red-shifted fluorophores are often less susceptible to interference from small molecules.[1]
-
Use a different assay format: Consider a non-fluorescent assay format, such as a luminescence-based assay (e.g., NAD(P)H-Glo™) or a label-free method like surface plasmon resonance (SPR).[14][15]
-
-
Problem 2: Unexpected increase in fluorescence signal (autofluorescence).
-
Q: I am observing a higher fluorescence signal in my assay when this compound is present, even in my negative controls. What could be the cause?
-
A: This is likely due to the intrinsic fluorescence (autofluorescence) of this compound.
-
-
Q: How can I check for and correct for autofluorescence from this compound?
-
A:
-
Measure the fluorescence of the inhibitor alone: Prepare a sample containing only this compound in the assay buffer and measure its fluorescence at the assay's excitation and emission wavelengths.
-
Subtract the background: If the inhibitor is fluorescent, subtract the fluorescence intensity of the inhibitor-only control from your experimental readings.
-
Use a pre-read step: Many plate readers have an option to perform a "pre-read" of the plate with the compound before adding the fluorescent substrate. This pre-read value can then be automatically subtracted from the final reading.[13]
-
-
Problem 3: Inconsistent or variable results.
-
Q: My results with this compound are not reproducible. What could be the issue?
-
A: Inconsistent results can stem from the physicochemical properties of the inhibitor.
-
Solubility: this compound may have limited solubility in aqueous assay buffers, leading to precipitation and light scattering. Ensure the final DMSO concentration is low and consistent across all wells. Visually inspect your assay plate for any signs of precipitation.
-
Compound aggregation: At higher concentrations, small molecules can form aggregates, which can interfere with the assay. Consider performing a concentration-response curve to identify a suitable working concentration.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (Estradiol as substrate) | ≤ 0.1 μM | [1][2][3] |
| BI-3231 (another HSD17B13 inhibitor) IC50 (Estradiol as substrate) | 1.4 ± 0.7 μM | [6][16] |
| BI-3231 (another HSD17B13 inhibitor) IC50 (Retinol as substrate) | 2.4 ± 0.1 μM | [6][16] |
Experimental Protocols
1. HSD17B13 Enzymatic Activity Assay (Fluorescence-based - NADH detection)
This protocol is adapted from methods used to characterize HSD17B13 activity.
-
Principle: HSD17B13 catalyzes the conversion of a substrate (e.g., β-estradiol or retinol) to its product, which is coupled to the reduction of NAD+ to NADH. The production of NADH is monitored using a fluorescent detection reagent.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD+
-
Substrate (e.g., β-estradiol or all-trans-retinol)
-
This compound
-
NADH detection kit (e.g., NAD(P)H-Glo™ Detection System)
-
Black, flat-bottom 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the assay buffer, this compound dilutions (or vehicle control), and recombinant HSD17B13 enzyme.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of NAD+ and the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary, as per the detection kit instructions).
-
Add the NADH detection reagent according to the manufacturer's protocol.
-
Incubate to allow the signal to develop.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to HSD17B13 in a cellular context.
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment.[17][18]
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against HSD17B13 for Western blotting or ELISA
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble HSD17B13 in the supernatant by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing Hsd17B13-IN-69 precipitation in aqueous buffers
Welcome to the technical support center for Hsd17B13-IN-69. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1][2] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[3][4][5][6] While its precise physiological function is still under investigation, genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][7][8] HSD17B13 is believed to play a role in lipid metabolism and inflammation within the liver.[9][10] this compound inhibits the enzymatic activity of HSD17B13, making it a valuable tool for studying the therapeutic potential of HSD17B13 inhibition in liver diseases.[1][2]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock in my aqueous experimental buffer. Why is this happening?
A2: This is a common issue encountered with many organic small molecules that are poorly soluble in water.[11][12] this compound, like many inhibitors, is likely highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media.[11][12] When the DMSO stock is diluted into an aqueous buffer, the inhibitor may crash out of solution, forming a precipitate.[11]
Q3: What are the initial steps I should take to address the precipitation of this compound?
A3: The first step is to ensure your inhibitor and solvents are of high quality. Use fresh, anhydrous DMSO to prepare your stock solution, as water content in DMSO can affect solubility and compound stability. When diluting into your aqueous buffer, it's crucial to do so in a stepwise manner and with vigorous mixing. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, consider making intermediate dilutions in a mixed solvent system if compatible with your experimental setup.
Q4: Can I heat the buffer to dissolve the precipitate?
A4: Gently warming the buffer to 37°C may help in some cases to redissolve the precipitate.[13] However, the stability of this compound at higher temperatures is likely unknown. Therefore, prolonged heating should be avoided. Always check if the precipitate redissolves upon warming and remains in solution upon cooling to the experimental temperature.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
Problem: Precipitate forms upon dilution of DMSO stock in aqueous buffer.
Table 1: Troubleshooting Strategies for this compound Precipitation
| Strategy | Detailed Steps | Considerations |
| Optimize Dilution Method | 1. Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. 2. For your experiment, perform serial dilutions of the DMSO stock in DMSO first to get closer to the final desired concentration. 3. Add the final, most dilute DMSO solution to your aqueous buffer with rapid vortexing or stirring. | The final concentration of DMSO in your experiment should be kept low (typically ≤0.1%) to avoid solvent effects on cells or assays. Always include a vehicle control (DMSO alone) in your experiments. |
| Test Different Buffers | 1. Prepare small aliquots of different buffers (e.g., PBS, Tris-HCl) at various pH levels (e.g., 7.2, 7.4, 8.0). 2. Test the solubility of this compound in each buffer by adding a small amount of the DMSO stock. 3. Visually inspect for precipitation. | The pH of the buffer can influence the solubility of a compound.[13] Ensure the chosen buffer is compatible with your experimental system. |
| Incorporate Solubilizing Agents | 1. Consider adding a small percentage of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) to your aqueous buffer. 2. Alternatively, bovine serum albumin (BSA) at a low concentration (e.g., 0.1-1%) can help stabilize the compound in solution. | Surfactants and proteins can interfere with some biological assays. Run appropriate controls to ensure these agents do not affect your experimental results. |
| Use of Co-solvents | 1. If your experimental system allows, you can try using a buffer containing a small percentage of an organic co-solvent like ethanol or polyethylene glycol (PEG). | The compatibility of co-solvents with your cells or assay system must be validated. High concentrations of organic solvents can be toxic to cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound to minimize precipitation.
-
Prepare Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C as recommended by the supplier.
-
-
Prepare Intermediate Dilutions (in DMSO):
-
On the day of the experiment, thaw the stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final working concentration. For example, if your final concentration is 1 µM and your stock is 10 mM, you could make intermediate dilutions of 1 mM and 100 µM in DMSO.
-
-
Prepare Final Working Solution (in Aqueous Buffer):
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, add the required volume of the appropriate DMSO intermediate dilution dropwise.
-
For example, to make a 1 µM final solution, you could add 1 µL of a 1 mM DMSO stock to 1 mL of buffer (for a final DMSO concentration of 0.1%).
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, try the troubleshooting steps outlined above.
-
Signaling Pathways and Workflows
HSD17B13 Signaling Context
HSD17B13 is involved in hepatic lipid metabolism and inflammatory pathways. Its inhibition is being explored as a therapeutic strategy for liver diseases.
Caption: HSD17B13 expression, function, and point of inhibition.
Troubleshooting Workflow for Precipitation
This workflow provides a logical sequence of steps to address the precipitation of this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. primarysourceai.substack.com [primarysourceai.substack.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Minimizing Variability in Hsd17B13 Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Hsd17B13 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common substrates used for Hsd17B13 inhibition assays, and which one should I choose?
A1: The endogenous substrate for Hsd17B13 is currently unknown. However, several surrogate substrates are commonly used in in vitro assays. These include β-estradiol, retinol, and leukotriene B4 (LTB4).[1] The choice of substrate can influence inhibitor potency, a phenomenon known as substrate bias. It is advisable to screen potential inhibitors against multiple substrates to identify compounds that are not substrate-biased.
Q2: What are the critical reagents in an Hsd17B13 inhibition assay, and how can I ensure their quality?
A2: Key reagents include recombinant Hsd17B13 enzyme, the substrate, and the cofactor NAD+. The quality and stability of these reagents are crucial for assay performance.
-
Enzyme: Use a highly purified and well-characterized recombinant Hsd17B13 enzyme. Ensure consistent enzyme activity by properly storing it in aliquots at -80°C and avoiding repeated freeze-thaw cycles.
-
Substrate: Substrates like retinol can be sensitive to light and oxidation. Store them according to the manufacturer's instructions, typically under inert gas and protected from light. Prepare fresh substrate solutions for each experiment.
-
NAD+: NAD+ solutions can degrade over time. Prepare fresh NAD+ solutions and store them on ice during use.
Q3: What detection methods are commonly used for Hsd17B13 activity, and what are their pros and cons?
A3: Hsd17B13 is a dehydrogenase that reduces NAD+ to NADH. Therefore, the most common detection methods monitor the production of NADH.
-
Luminescence-based (e.g., NAD-Glo™): This is a highly sensitive method that measures NADH production through a coupled enzymatic reaction that generates a luminescent signal.[1] It is well-suited for high-throughput screening. However, it can be prone to interference from colored or fluorescent compounds.
-
Mass Spectrometry (MS): MS-based methods directly measure the formation of the product or the consumption of the substrate. This method is highly specific and less prone to interference but has lower throughput and requires specialized equipment.
-
Fluorescence-based: These assays use fluorescent probes that react with NADH. They offer good sensitivity but can be susceptible to interference from fluorescent compounds.
Troubleshooting Guides
Problem 1: High Background Signal
High background can mask the true signal and reduce the assay window.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that buffers and water are free of microbial or chemical contamination. |
| Autofluorescence/Autoluminescence of Test Compounds | Screen test compounds for intrinsic fluorescence or luminescence in a separate assay without the enzyme or substrate. |
| Non-enzymatic Reduction of NAD+ | Run a control reaction without the Hsd17B13 enzyme to determine the rate of non-enzymatic NAD+ reduction. If significant, consider purifying the substrate or test compounds. |
| Light Leakage in the Plate Reader | For luminescence assays, ensure that the plate reader's chamber is light-tight. Check for and replace any faulty seals. |
Problem 2: Low Signal or "No-Signal"
A weak or absent signal can make it impossible to determine enzyme activity and inhibitor potency.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the recombinant Hsd17B13 enzyme using a positive control substrate and a known inhibitor. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Sub-optimal Assay Conditions | Optimize the concentrations of the enzyme, substrate, and NAD+. Ensure the assay buffer pH is optimal (typically around 7.4). |
| Degraded Substrate or Cofactor | Prepare fresh substrate and NAD+ solutions for each experiment. Protect sensitive substrates like retinol from light. |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct wavelength and gain settings for the specific detection reagent being used. |
| Inhibitory Contaminants in Buffers or Samples | Use high-purity reagents and test for potential inhibition from solvents (e.g., DMSO) used to dissolve compounds. |
Problem 3: Poor Reproducibility (High Variability)
Inconsistent results between wells, plates, or experiments can lead to unreliable data.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, use a multichannel pipette to minimize timing differences. Prepare a master mix of reagents to be added to all wells. |
| Inconsistent Incubation Times | Ensure all wells and plates are incubated for the same duration. Use a timer and a consistent workflow. |
| Temperature Fluctuations | Maintain a consistent temperature during the assay. Pre-warm plates and reagents to the assay temperature before starting the reaction. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes. Alternatively, fill the outer wells with buffer or water. |
| Incomplete Mixing of Reagents | Gently mix the contents of each well after adding all reagents. Avoid vigorous shaking that could lead to splashing and cross-contamination. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Hsd17B13 Assay Components
| Component | Typical Concentration Range | Notes |
| Recombinant Hsd17B13 | 10 - 100 nM | Optimal concentration should be determined empirically to ensure a linear reaction rate. |
| Substrate (e.g., β-estradiol, Retinol, LTB4) | 1 - 50 µM | The concentration should be at or near the Km value for the substrate to ensure sensitivity to competitive inhibitors. |
| NAD+ | 100 - 500 µM | Should be in excess to not be a limiting reagent. |
| DMSO | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
Table 2: Example IC50 Values for a Known Inhibitor Against Different Substrates
This table illustrates the concept of substrate bias. The IC50 value of an inhibitor can vary depending on the substrate used in the assay.
| Inhibitor | Substrate | IC50 (nM) |
| Compound X | β-estradiol | 50 |
| Compound X | Retinol | 250 |
| Compound X | Leukotriene B4 | 80 |
Experimental Protocols & Visualizations
Detailed Methodology: Hsd17B13 Inhibition Assay using NAD-Glo™
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.01% Tween-20).
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Prepare a stock solution of the substrate (e.g., β-estradiol) in a suitable solvent.
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Prepare a stock solution of NAD+ in assay buffer.
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Prepare the NAD-Glo™ detection reagent according to the manufacturer's protocol.
-
-
Assay Procedure:
-
In a 384-well white plate, add 5 µL of assay buffer containing the desired concentration of recombinant Hsd17B13 enzyme.
-
Add 1 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution). For the positive control (no inhibition), add 1 µL of DMSO. For the negative control (no enzyme activity), add 1 µL of DMSO to wells containing assay buffer without the enzyme.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a pre-mixed solution of substrate and NAD+ in assay buffer.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 10 µL of the prepared NAD-Glo™ detection reagent to each well.
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Incubate for another 60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagrams
References
Validation & Comparative
A Comparative Guide to Hsd17B13-IN-69 and BI-3231 Efficacy in Targeting HSD17B13
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), Hsd17B13-IN-69 and BI-3231. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes the relevant biological pathway to aid in the objective assessment of these compounds.
Genetic studies have identified HSD17B13 as a promising therapeutic target for chronic liver diseases, including nonalcoholic steatohepatitis (NASH). The enzyme is understood to play a role in lipid metabolism within hepatocytes. Inhibition of HSD17B13 is a focal point of research for mitigating the progression of these conditions. This guide compares two small molecule inhibitors, this compound and BI-3231, based on currently available data.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and BI-3231 against HSD17B13. It is important to note that publicly available data for this compound is limited compared to the more extensively characterized BI-3231.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 | Ki | Assay Substrate |
| This compound (Compound 11) | Human HSD17B13 | ≤ 0.1 µM | Not Reported | Estradiol |
| BI-3231 | Human HSD17B13 | 1 nM[1] | 0.7 nM[2] | Estradiol |
| BI-3231 | Mouse HSD17B13 | 13 nM[1] | Not Reported | Estradiol |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Potency |
| This compound (Compound 11) | Not Reported | Not Reported | Not Reported |
| BI-3231 | HEK293 cells overexpressing hHSD17B13 | Estrone formation | Double-digit nanomolar activity[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general workflow for evaluating inhibitor efficacy.
Diagram 1: HSD17B13 signaling pathway and points of inhibition.
Diagram 2: General experimental workflow for inhibitor evaluation.
Experimental Protocols
BI-3231: Human HSD17B13 Enzyme Activity Assay (High-Throughput Screening)
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.
-
Procedure:
-
50 nL of test compound or DMSO were dispensed into a 1536-well assay plate.
-
The enzymatic reaction was initiated by adding the enzyme and substrate.
-
-
Detection: The reaction products were analyzed using MALDI-TOF Mass Spectrometry.[4]
BI-3231: Cellular Human HSD17B13 Activity Assay
-
Cell Line: HEK293 cells stably overexpressing human HSD17B13-Myc/DDK.
-
Procedure:
-
Cells were seeded in 384-well plates 24 hours prior to the experiment.
-
Compounds, serially diluted in 100% DMSO, were added to the cells and incubated for 30 minutes at 37°C.
-
Estradiol (60 µM) was added, and the plates were incubated for 3 hours at 37°C.
-
The supernatant was collected, and an internal standard (d4-estrone) was added.
-
-
Detection: Estrone levels in the supernatant were measured by RapidFire MS/MS.[4]
-
Viability Assay: A CellTiter-Glo Luminescent Cell Viability Assay was performed in parallel to exclude cytotoxic effects.[4]
Discussion
Based on the available data, BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13.[1] Its efficacy has been characterized in both enzymatic and cellular assays, with reported single-digit nanomolar IC50 and Ki values for the human enzyme.[1][2] Furthermore, BI-3231 has been profiled in vivo, showing rapid plasma clearance but significant accumulation in the liver, the primary site of HSD17B13 expression.[4]
In contrast, the publicly available efficacy data for this compound is currently limited to a single IC50 value of ≤ 0.1 µM in an enzymatic assay using estradiol as a substrate. Detailed information regarding the experimental protocol, selectivity, and cellular activity is not yet published in peer-reviewed literature. The primary source of this information appears to be a patent application.
Conclusion
For researchers requiring a well-characterized tool compound to investigate the biological function of HSD17B13, BI-3231 offers a more robust and publicly documented profile. Its high potency, selectivity, and demonstrated cellular activity, supported by detailed and published experimental protocols, make it a reliable choice for in vitro and potentially in vivo studies.
While this compound shows promise as an HSD17B13 inhibitor, a comprehensive comparison of its efficacy with BI-3231 is hampered by the current lack of detailed, peer-reviewed data. Further publication of its in vitro and in vivo properties will be necessary to fully evaluate its potential as a therapeutic agent or research tool. Researchers are encouraged to consult the primary literature and patent filings for the most up-to-date information on these compounds.
References
Validating HSD17B13 as a Therapeutic Target: A Comparative Analysis of Knockout Models and Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the validation of a novel therapeutic target is a critical step in the drug discovery pipeline. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme, has emerged as a promising target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This guide provides a comprehensive comparison of target validation approaches for HSD17B13, focusing on data from knockout mouse models and the evaluation of small molecule inhibitors.
Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, providing strong genetic validation for its role in disease pathogenesis. However, translating this genetic evidence into a viable therapeutic strategy requires rigorous preclinical validation using various experimental models. This guide will delve into the performance of HSD17B13 knockout mouse models and compare the efficacy of two key chemical probes, BI-3231 and the more recent compound 32.
Performance Comparison: Knockout Models vs. Small Molecule Inhibitors
The validation of HSD17B13 as a drug target has been approached through two primary avenues: genetic knockout in animal models and pharmacological inhibition with small molecules. Each approach offers unique insights and presents a different set of advantages and challenges.
HSD17B13 Knockout Mouse Models: Conflicting Phenotypes
Initial expectations were that mice lacking the Hsd17b13 gene would be protected from diet-induced liver injury, mirroring the human genetic data. However, studies on Hsd17b13 knockout (KO) mice have yielded conflicting results. Some studies report that the complete absence of HSD17B13 does not protect mice from obesogenic diet-induced hepatic steatosis and inflammation, and in some instances, may even lead to an increase in certain lipid species.[1][2] In contrast, other research suggests modest, sex- and diet-specific protective effects against liver fibrosis.
This discrepancy between human genetics and mouse models highlights potential species-specific differences in the function of HSD17B13 and underscores the importance of using complementary validation methods.
Table 1: Phenotypic Comparison of Hsd17b13 Knockout Mice and Wild-Type Littermates on Obesogenic Diets
| Parameter | Diet | Wild-Type (WT) Mice | Hsd17b13 Knockout (KO) Mice | Outcome of Knockout | Reference |
| Body Weight | High-Fat Diet (HFD) | No significant difference | No significant difference | No protective effect | [1] |
| Western Diet (WD) | No significant difference | No significant difference | No protective effect | [1] | |
| Liver Weight | High-Fat Diet (HFD) | No significant difference | No significant difference | No protective effect | [1] |
| Western Diet (WD) | No significant difference | No significant difference | No protective effect | [1] | |
| Hepatic Triglycerides | High-Fat Diet (HFD) | No significant difference | No significant difference | No protective effect | [1] |
| Western Diet (WD) | No significant difference | No significant difference | No protective effect | [1] | |
| Serum ALT Levels | Alcohol-Containing Diet | No significant difference | No significant difference | No protective effect | [1] |
Small Molecule Inhibitors: A More Consistent Picture
Pharmacological inhibition of HSD17B13 with small molecules has provided more consistent and promising results for target validation.
BI-3231: The First Potent and Selective Probe
BI-3231 was the first disclosed potent and selective chemical probe for HSD17B13. In vitro studies have demonstrated its ability to reduce triglyceride accumulation in hepatocytes exposed to lipotoxic conditions.
Compound 32: A Highly Potent and Liver-Targeting Inhibitor
More recently, a novel inhibitor, designated as compound 32, has been developed with significantly improved potency and a liver-targeting profile.[3][4] In preclinical models of MASH, compound 32 has demonstrated robust anti-MASH activity, outperforming BI-3231.[3][4]
Table 2: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| BI-3231 | Human HSD17B13 | 1 nM | [5][6] |
| Mouse HSD17B13 | 13 nM | [6] | |
| Compound 32 | Human HSD17B13 | 2.5 nM | [3] |
Table 3: In Vivo Performance of HSD17B13 Inhibitor Compound 32 in a MASH Mouse Model
| Treatment | Liver Steatosis | Liver Inflammation | Liver Fibrosis | Mechanism of Action | Reference |
| Compound 32 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Inhibition of SREBP-1c/FAS pathway | [3] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways in which HSD17B13 functions is crucial for interpreting validation data. HSD17B13 is involved in hepatic lipid metabolism, and its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[7] The inhibitor compound 32 has been shown to exert its anti-MASH effects by inhibiting the SREBP-1c/FAS pathway.[3]
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of HSD17B13 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. While specific cross-reactivity data for Hsd17B13-IN-69 against other hydroxysteroid dehydrogenases (HSDs) is not publicly available, this guide provides a comparative analysis of well-characterized, potent, and selective HSD17B13 inhibitors. The data presented for compounds such as BI-3231, EP-036332, and EP-040081 serve as a representative benchmark for the selectivity profiles expected from high-quality HSD17B13 inhibitors.
Unveiling the Selectivity Profile: A Data-Driven Comparison
The following tables summarize the inhibitory activity of representative HSD17B13 inhibitors against a panel of other HSD family members. This data is crucial for interpreting experimental results and predicting potential off-target effects.
Table 1: Cross-Reactivity of EP-036332 Against a Panel of HSDs
| Target | IC50 (nM) | Selectivity Fold (vs. hHSD17B13) |
| hHSD17B13 | 14 | 1 |
| mHSD17B13 | 2.5 | 5.6 |
| HSD17B1 | >100,000 | >7142 |
Data sourced from a presentation by Enanta Pharmaceuticals.[1][2]
Table 2: Cross-Reactivity of EP-040081 Against a Panel of HSDs
| Target | IC50 (nM) | Selectivity Fold (vs. hHSD17B13) |
| hHSD17B13 | 79 | 1 |
| mHSD17B13 | 74 | 1.07 |
| HSD17B1 | >100,000 | >1265 |
Data sourced from a presentation by Enanta Pharmaceuticals.[1]
Table 3: Selectivity of BI-3231
| Target | IC50 | Notes |
| hHSD17B13 | ~1 nM (Ki) | Highly potent inhibitor.[3][4] |
| mHSD17B13 | 13 nM | Potent inhibitor of the mouse ortholog.[4] |
| HSD17B11 | >10 µM | Demonstrates excellent selectivity against the closest homolog.[3][5] |
BI-3231 was also profiled against a commercial panel of 44 targets and was found to be highly selective.[6][7]
Deconstructing the Methodology: Experimental Protocols
The following are detailed protocols for biochemical and cellular assays, synthesized from methodologies used to characterize potent and selective HSD17B13 inhibitors.
Biochemical Selectivity Assay Protocol
This protocol outlines an in vitro enzymatic assay to determine the IC50 values of a test compound against various HSD isoforms.
1. Reagents and Materials:
-
Recombinant human HSD enzymes (HSD17B13, HSD17B1, HSD17B2, etc.)
-
Cofactor: NAD+.[6]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[8]
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Detection System: RapidFire Mass Spectrometer or Luminescence-based plate reader (e.g., for NAD-Glo assay).[8][9]
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant HSD enzyme (50-100 nM) to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[8]
-
Initiate the enzymatic reaction by adding the substrate (10-50 µM) and cofactor mixture.
-
Incubate the reaction for a defined period (e.g., 1-4 hours) at room temperature.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the product formation or NADH generation using the chosen detection method. For mass spectrometry, this involves measuring the specific product peak. For luminescence assays, a reagent like NAD-Glo is added to measure NADH production.[8]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Selectivity Assay Protocol
This protocol describes a cell-based assay to evaluate the inhibitory activity of a compound on HSD17B13 in a more physiologically relevant environment.
1. Reagents and Materials:
-
HEK293 cells stably overexpressing the target HSD enzyme (e.g., hHSD17B13).[2][6]
-
Cell Culture Medium: DMEM with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
Test Compound dissolved in DMSO.
-
384-well cell culture plates.
-
Detection System: RapidFire Mass Spectrometer.[6]
2. Assay Procedure:
-
Seed the stably transfected HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO to the cell plates and incubate for 30 minutes at 37°C.[6]
-
Add the substrate (estradiol) to the wells to initiate the reaction within the cells.
-
Incubate for 3 hours at 37°C.[6]
-
Collect the cell supernatant.
-
Analyze the supernatant for the product (estrone) using RapidFire Mass Spectrometry.[6]
-
Calculate the percent inhibition and determine the IC50 value as described for the biochemical assay.
-
A parallel cell viability assay (e.g., CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to cytotoxicity.[6]
Visualizing Selectivity and Experimental Design
The following diagrams illustrate the selectivity profile of a representative HSD17B13 inhibitor and the general workflow for assessing cross-reactivity.
Caption: Selectivity profile of a potent HSD17B13 inhibitor.
Caption: Workflow for HSD inhibitor cross-reactivity screening.
References
- 1. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 2. enanta.com [enanta.com]
- 3. opnme.com [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
Head-to-Head Comparison of Hsd17B13 Small Molecule Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging small molecule inhibitors targeting Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. This document summarizes key preclinical data on potency, selectivity, and pharmacokinetics, alongside detailed experimental protocols and pathway visualizations to support informed decision-making in drug discovery and development.
At a Glance: Comparative Efficacy and Selectivity
The landscape of Hsd17B13 small molecule inhibitors is rapidly evolving, with several candidates demonstrating promising preclinical profiles. The following table summarizes the reported in vitro potency and selectivity of key inhibitors.
| Compound | Developer | Human HSD17B13 IC50 | Selectivity | Reference(s) |
| INI-822 | Inipharm | Low nM | >100-fold vs other HSD17B family members | [1] |
| BI-3231 | Boehringer Ingelheim | 1 nM (activity) | >10,000-fold vs HSD17B11 | [2] |
| Compound 32 | Guangdong Pharmaceutical University | 2.5 nM | High selectivity | [3] |
| EP-036332 | Enanta Pharmaceuticals | 14 nM | >7,000-fold vs HSD17B1 | [4] |
| EP-040081 | Enanta Pharmaceuticals | 79 nM | >1,265-fold vs HSD17B1 | [4] |
In-Depth Analysis of Preclinical Compounds
INI-822 (Inipharm)
INI-822 is a potent small molecule inhibitor of Hsd17B13 currently in Phase 1 clinical trials for NASH.[2] Preclinical data highlights its low nanomolar potency and high selectivity against other Hsd17B family members.[1] Notably, INI-822 has demonstrated good oral bioavailability and low clearance in animal models, with pharmacokinetics supportive of once-daily dosing in humans.[1][5] In preclinical studies, treatment with INI-822 led to a reduction in the liver injury biomarker alanine transaminase (ALT).[5]
BI-3231 (Boehringer Ingelheim)
BI-3231 is a highly potent and selective inhibitor of both human and mouse Hsd17B13.[2] While it exhibits excellent in vitro activity, its development has been hampered by pharmacokinetic challenges, including high clearance and a short half-life in vivo.[2] Despite these limitations, BI-3231 serves as a valuable tool compound for preclinical research to explore the biological functions of Hsd17B13.
Compound 32 (Guangdong Pharmaceutical University)
A recent entrant, Compound 32, has shown high potency with an IC50 of 2.5 nM.[3] Preclinical studies suggest it possesses a more favorable pharmacokinetic profile compared to BI-3231, with better liver microsomal stability.[3] In mouse models of MASH, Compound 32 demonstrated superior efficacy in reducing liver steatosis and inflammation compared to BI-3231.[3] Mechanistic studies indicate that its therapeutic effects are mediated through the inhibition of the SREBP-1c/FAS pathway, a key regulator of lipid metabolism.[3]
EP-036332 and EP-040081 (Enanta Pharmaceuticals)
Enanta Pharmaceuticals has developed multiple series of Hsd17B13 inhibitors, including EP-036332 and EP-040081. Both compounds have demonstrated potency in the nanomolar range and high selectivity.[4] Preclinical evaluation in mouse models of liver injury has shown that these inhibitors can reduce markers of liver damage and inflammation.[6]
Pharmacokinetic Properties: A Comparative Overview
A critical factor in the development of Hsd17B13 inhibitors is achieving favorable pharmacokinetic properties to ensure adequate target engagement in the liver.
| Compound | Key Pharmacokinetic Features | Reference(s) |
| INI-822 | Low clearance, good oral bioavailability, half-life supports once-daily dosing. | [1][5] |
| BI-3231 | High clearance, low exposure, short half-life in vivo. | [2] |
| Compound 32 | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231. | [3] |
| EP-036332 | A prodrug form (EP-037429) was used in in vivo studies to improve pharmacokinetic properties. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of Hsd17B13 inhibitors.
Hsd17B13 Enzymatic Inhibition Assay
This assay is fundamental to determining the in vitro potency of inhibitors.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against Hsd17B13 enzymatic activity.
-
Methodology:
-
Recombinant human Hsd17B13 enzyme is incubated with the test compound at various concentrations.
-
A substrate, such as β-estradiol or leukotriene B4, and the cofactor NAD+ are added to initiate the enzymatic reaction.[6][7]
-
The reaction progress is monitored by detecting the formation of the product or the consumption of NADH.[8] This can be achieved using methods like mass spectrometry or a coupled-enzyme luminescence assay (e.g., NAD-Glo assay).[6][8]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.
-
Cell-Based Assays
Cell-based assays provide insights into the inhibitor's activity in a more physiological context.
-
Objective: To assess the inhibitor's ability to block Hsd17B13 activity within a cellular environment.
-
Methodology:
-
A human cell line, such as HEK293, is engineered to stably express human Hsd17B13.[6]
-
The cells are treated with the test compound at various concentrations.
-
A substrate, typically estradiol, is added to the cells.[6]
-
The conversion of the substrate to its product is measured, often by mass spectrometry, to determine the level of Hsd17B13 inhibition.[6]
-
In Vivo Efficacy Studies in Animal Models of Liver Disease
These studies are essential for evaluating the therapeutic potential of the inhibitors.
-
Objective: To determine the effect of the inhibitor on liver injury, inflammation, and fibrosis in a relevant animal model.
-
Methodology:
-
A mouse model of NASH or other liver diseases is used, such as mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD).[6]
-
The inhibitor is administered to the animals, typically via oral gavage.
-
After a defined treatment period, various endpoints are assessed, including:
-
Plasma levels of liver enzymes (e.g., ALT, AST).
-
Histological analysis of liver tissue for steatosis, inflammation, and fibrosis.
-
Gene and protein expression of markers related to inflammation and fibrosis in the liver.[6]
-
-
Visualizing the Mechanism: Hsd17B13 Signaling Pathway
Hsd17B13 is a lipid droplet-associated enzyme that plays a complex role in hepatic lipid metabolism and the progression of liver disease. Its inhibition is thought to be protective by modulating several downstream pathways.
Caption: Hsd17B13 signaling in liver pathophysiology.
This diagram illustrates that Hsd17B13 expression is upregulated by SREBP-1c, a key regulator of lipogenesis.[9] Hsd17B13, located on lipid droplets, promotes triglyceride storage and is involved in retinol metabolism.[9][10] It also interacts with adipose triglyceride lipase (ATGL), influencing lipolysis.[9] Under conditions of metabolic stress, hepatocytes can release signaling molecules like TGF-β1, which in turn activate hepatic stellate cells (HSCs), leading to fibrosis.[11] Small molecule inhibitors block Hsd17B13 activity, thereby aiming to ameliorate these pathological processes.
Experimental Workflow for Inhibitor Characterization
The discovery and development of Hsd17B13 inhibitors follow a structured workflow, from initial screening to preclinical validation.
Caption: Drug discovery workflow for Hsd17B13 inhibitors.
This workflow begins with high-throughput screening to identify initial hits, followed by validation and lead optimization to improve potency and drug-like properties. Promising candidates then undergo extensive in vitro and in vivo characterization before being selected for clinical development.
References
- 1. inipharm.com [inipharm.com]
- 2. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. enanta.com [enanta.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Assessing the Selectivity Profile of Hsd17B13-IN-69: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Hsd17B13-IN-69, a known inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), against other alternative inhibitors. HSD17B13 is a promising therapeutic target for liver diseases such as nonalcoholic steatohepatitis (NASH). Understanding the selectivity of small molecule inhibitors is crucial for predicting their potential off-target effects and ensuring their safety and efficacy in clinical applications. This document summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to aid in the assessment of this compound and its comparators.
Quantitative Data Summary
The following table summarizes the available inhibitory potency and selectivity data for this compound and its alternatives.
| Compound | Target | IC50 (Estradiol as substrate) | Selectivity Data | Reference |
| This compound | HSD17B13 | ≤ 0.1 μM | No detailed selectivity panel data publicly available. | [1] |
| BI-3231 | HSD17B13 | Human: 0.003 µM (Ki) Mouse: 0.008 µM (Ki) | Highly selective against HSD17B11. | [2] |
| INI-678 | HSD17B13 | Potent and selective inhibitor (specific IC50 not disclosed) | Selective (details not publicly available). Showed reduction in fibrosis markers in a liver-on-a-chip model. | [3] |
| Compound 1 (Pfizer) | HSD17B13 | 1.1 ± 0.1 µM (β-estradiol) 0.9 ± 0.1 µM (Leukotriene B4) | - | |
| Compound 2 (Pfizer) | HSD17B13 | 0.027 ± 0.003 µM (β-estradiol) 0.020 ± 0.002 µM (Leukotriene B4) | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of HSD17B13 inhibitors are provided below.
HSD17B13 Biochemical Potency Assay (NADH-Glo™)
This assay determines the inhibitory activity of a compound against purified HSD17B13 enzyme by measuring the reduction of NAD+ to NADH.
-
Materials:
-
Purified recombinant human HSD17B13 protein.
-
NAD+ cofactor.
-
Substrate (e.g., β-estradiol or retinol).
-
Test compounds (e.g., this compound).
-
NADH-Glo™ Detection Reagent (Promega).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound solution to the assay plate.
-
Add 5 µL of a solution containing HSD17B13 enzyme and NAD+ in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution in assay buffer.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated NADH by adding 10 µL of NADH-Glo™ Detection Reagent.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Selectivity Assays Against Other HSD Isoforms
To assess the selectivity of an inhibitor, its potency is determined against closely related HSD isoforms, such as HSD17B11. The assay principle is similar to the potency assay described above, with the substitution of the target enzyme.
-
Procedure:
-
Follow the same procedure as the HSD17B13 Biochemical Potency Assay.
-
In separate assays, replace the HSD17B13 enzyme with purified recombinant protein of the desired HSD isoform (e.g., HSD17B11).
-
Determine the IC50 value for the test compound against each HSD isoform.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target isoform by the IC50 for HSD17B13.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of HSD17B13 inhibitors.
Caption: Simplified signaling pathway of HSD17B13 enzymatic activity and its inhibition.
Caption: General experimental workflow for the characterization of HSD17B13 inhibitors.
Caption: Logical relationship of key parameters for lead candidate selection.
References
Navigating the Landscape of HSD17B13 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of publicly disclosed small molecule inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Due to the absence of publicly available data for a compound specifically named "Hsd17B13-IN-69," this guide focuses on the reproducibility of effects observed with other notable HSD17B13 inhibitors across different studies.
Executive Summary
Genetic studies have strongly implicated HSD17B13 as a key player in the progression of chronic liver disease. This has spurred the development of potent and selective inhibitors aimed at recapitulating the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene. This guide summarizes the available preclinical data for prominent HSD17B13 inhibitors, including BI-3231, "compound 32," and inhibitors from Enanta Pharmaceuticals. We present a comparative analysis of their potency, selectivity, and in vivo efficacy, alongside detailed experimental protocols to aid in the design and interpretation of future studies.
Comparative Efficacy of HSD17B13 Inhibitors
The following tables summarize the quantitative data for key HSD17B13 inhibitors based on published preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. HSD17B11 | Study (Citation) |
| BI-3231 | Human HSD17B13 | 1 | >10,000-fold | Boehringer Ingelheim[1] |
| Compound 32 | Human HSD17B13 | 2.5 | Not Reported | School of Pharmacy, Guangdong Pharmaceutical University[2] |
| EP-036332 | Human HSD17B13 | 79 | >7,000-fold | Enanta Pharmaceuticals[3] |
| EP-040081 | Human HSD17B13 | 74 | >1,265-fold | Enanta Pharmaceuticals[3] |
Table 2: In Vivo Effects in Preclinical Models of Liver Disease
| Compound | Model | Key Findings | Study (Citation) |
| Compound 32 | Mouse models of MASH | Exhibited better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | School of Pharmacy, Guangdong Pharmaceutical University[2] |
| EP-036332 | T-cell-mediated acute liver injury mouse model | Decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9. | Enanta Pharmaceuticals[3] |
| EP-040081 | T-cell-mediated acute liver injury mouse model | Decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9. | Enanta Pharmaceuticals[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed in the literature, the following diagrams have been generated.
Caption: Proposed mechanism of action for HSD17B13 inhibitors in hepatocytes.
Caption: A typical workflow for the preclinical evaluation of HSD17B13 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of HSD17B13 inhibitors, based on methodologies described in the referenced literature.
HSD17B13 Enzymatic Activity Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Principle: The enzymatic activity of recombinant human HSD17B13 is measured by monitoring the conversion of a substrate (e.g., estradiol or retinol) to its product, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is quantified using a luminescent or fluorescent detection kit.
-
Materials:
-
Recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or all-trans-retinol.
-
Cofactor: NAD+.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 1 mM DTT).
-
Test compound serially diluted in DMSO.
-
NADH detection kit (e.g., NADH-Glo™).
-
384-well assay plates.
-
-
Procedure:
-
Add test compound dilutions or DMSO (vehicle control) to the assay plate.
-
Add a solution containing HSD17B13 enzyme and NAD+ to all wells.
-
Initiate the reaction by adding the substrate (estradiol or retinol).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional period to allow the detection signal to stabilize.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular HSD17B13 Target Engagement Assay
-
Objective: To assess the ability of a test compound to inhibit HSD17B13 activity within a cellular context.
-
Principle: A human cell line (e.g., HEK293) is engineered to overexpress HSD17B13. These cells are then treated with the test compound, followed by the addition of a cell-permeable substrate. The inhibition of the substrate's conversion is measured.
-
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound serially diluted in DMSO.
-
Substrate (e.g., a suitable cell-permeable substrate for HSD17B13).
-
Lysis buffer.
-
Analytical method to quantify substrate and product (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified pre-incubation time.
-
Add the substrate to the cells and incubate for a defined reaction time.
-
Wash the cells with PBS and lyse them.
-
Analyze the cell lysates by LC-MS/MS to quantify the remaining substrate and the formed product.
-
Calculate the percent inhibition and determine the cellular IC50 value.
-
In Vivo Efficacy Assessment in a Diet-Induced NASH Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
-
Principle: Mice are fed a diet known to induce features of NASH, such as a high-fat, high-cholesterol, and high-fructose diet. After a period of disease induction, the animals are treated with the test compound, and various markers of liver injury, inflammation, and fibrosis are assessed.
-
Materials:
-
Male C57BL/6J mice.
-
NASH-inducing diet (e.g., Amylin diet or similar).
-
Test compound formulated for oral or parenteral administration.
-
Vehicle control.
-
-
Procedure:
-
Acclimatize mice and then place them on the NASH-inducing diet for a specified duration (e.g., 16-24 weeks) to establish the disease phenotype.
-
Randomize the mice into treatment groups (vehicle control and test compound at various doses).
-
Administer the test compound or vehicle daily for a defined treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood for analysis of serum markers of liver injury (ALT, AST).
-
Euthanize the animals and collect liver tissue for:
-
Histopathological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Measurement of liver triglyceride and cholesterol content.
-
Gene expression analysis of markers of inflammation and fibrosis (e.g., by qRT-PCR).
-
Western blot analysis of key pathway proteins (e.g., SREBP-1c, FAS).
-
-
Conclusion
The available data on HSD17B13 inhibitors such as BI-3231 and compound 32 demonstrate a promising and reproducible effect on key pathological features of liver disease in preclinical models. These compounds exhibit high potency and, in the case of BI-3231, excellent selectivity. The in vivo studies, although utilizing different models, consistently point towards the therapeutic potential of HSD17B13 inhibition in reducing liver injury and steatosis. Further mechanistic studies, like those implicating the SREBP-1c pathway, provide a strong rationale for their development. As more data on these and other emerging HSD17B13 inhibitors, potentially including "this compound," become available, the comparative landscape will become clearer, paving the way for novel treatments for NASH and other chronic liver diseases.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
